N-(2,3-ditert-butylphenyl)acetamide
Description
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Properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.382 |
IUPAC Name |
N-(2,3-ditert-butylphenyl)acetamide |
InChI |
InChI=1S/C16H25NO/c1-11(18)17-13-10-8-9-12(15(2,3)4)14(13)16(5,6)7/h8-10H,1-7H3,(H,17,18) |
InChI Key |
ULRYTVRERIEDEV-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC(=C1C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Advanced Conformational Analysis of Sterically Crowded Anilides: The N-(2,3-di-tert-butylphenyl)acetamide Case Study
Topic: Conformational Analysis of N-(2,3-di-tert-butylphenyl)acetamide Rotamers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Steric Imperative in Drug Design
In modern medicinal chemistry, controlling molecular conformation is paramount for binding affinity and metabolic stability. This guide provides a rigorous analysis of N-(2,3-di-tert-butylphenyl)acetamide , a model system representing the extreme limits of steric crowding in aromatic amides.
While standard acetanilides exhibit facile rotation, the introduction of a tert-butyl group at the 2-position (ortho), reinforced by a "buttressing" tert-butyl group at the 3-position (meta), creates a unique steric environment. This system serves as a critical case study for atropisomerism —a phenomenon where restricted rotation creates axial chirality, a feature increasingly exploited in the design of molecular switches and kinase inhibitors.
This guide details the structural dynamics, the "buttressing effect," and the experimental protocols required to characterize these rotamers (atropisomers).
Structural Dynamics & Mechanistic Insight
The Two Axes of Rotation
To understand the conformational landscape of N-(2,3-di-tert-butylphenyl)acetamide, we must decouple the two critical rotational axes:
-
The Amide Bond (
):-
Phenomenon:
Isomerism (cis/trans). -
Behavior: The partial double-bond character (
resonance) creates a high barrier (~16-20 kcal/mol). In secondary anilides, the trans isomer (Z-configuration, alkyl group trans to phenyl) is thermodynamically preferred to minimize steric clash between the methyl group and the aromatic ring. -
Impact of Sterics: The massive ortho-tert-butyl group destabilizes the planar conformation, forcing the amide group to twist out of the aromatic plane.
-
-
The N-Aryl Bond (
):-
Phenomenon: Atropisomerism (Axial Chirality).
-
Behavior: Rotation around the N-Aryl bond is restricted by the clash between the amide substituents (carbonyl oxygen or methyl) and the ortho-tert-butyl group.
-
Chirality: Because the phenyl ring is unsymmetrically substituted (2,3-pattern), restricted rotation creates distinct enantiomeric conformers (
and ).
-
The Buttressing Effect: A Critical Multiplier
The defining feature of this molecule is the 2,3-substitution pattern .
-
Primary Steric Wall: The 2-tert-butyl group acts as the primary barrier to rotation.
-
Buttressing: The 3-tert-butyl group prevents the 2-tert-butyl group from bending away (deflecting) to relieve strain. This "buttressing effect" significantly raises the rotational energy barrier compared to the mono-substituted 2-tert-butyl analog.
Causality: The 3-position substituent reduces the conformational entropy of the 2-position substituent, effectively "hardening" the steric wall.
Visualization of Conformational Pathways[1]
The following diagram illustrates the workflow for analyzing these rotamers, linking experimental observation (NMR) with computational prediction (DFT).
Caption: Integrated workflow for determining rotational barriers in sterically hindered amides, combining VT-NMR kinetics with DFT transition state modeling.
Experimental Protocol: Variable Temperature (VT) NMR
To quantify the rotational barrier (and thus the stability of the atropisomers), VT-NMR is the gold standard. This protocol relies on the distinct chemical shifts of the tert-butyl protons in the "frozen" state versus the "averaged" state.
Materials & Preparation
-
Solvent: Toluene-d8 or Tetrachloroethane-d2 (High boiling points are required if the barrier is high; low freezing points if the barrier is low. For this hindered system, the barrier is likely high, requiring high-temperature coalescence).
-
Concentration: 10-15 mg of analyte in 0.6 mL solvent.
-
Internal Standard: TMS (Tetramethylsilane) for referencing.
Step-by-Step Methodology
-
Baseline Acquisition (298 K):
-
Acquire a standard 1H NMR spectrum at room temperature.
-
Observation: If the peaks for the 2-tBu and 3-tBu groups appear sharp and distinct, the rotation is likely slow on the NMR timescale (or fast if they are chemically equivalent, which they are not). If they are broad, the molecule is near coalescence.
-
Note: In 2,3-di-tBu systems, the two t-butyl groups are chemically non-equivalent regardless of rotation. The probe for rotation is usually the acetyl methyl group or the aromatic protons . If rotation is slow, the acetyl methyl may see two environments (syn/anti to the 2-tBu) if the amide bond rotation is also slow.
-
-
Decoalescence (Low Temperature):
-
Cool the probe in 10 K increments down to 233 K (-40°C).
-
Goal: Freeze the N-Aryl rotation. If the molecule exists as stable atropisomers, you may see splitting of signals that were averaged at RT.
-
-
Coalescence (High Temperature):
-
Heat the probe in 10 K increments up to 393 K (120°C) using Toluene-d8.
-
Goal: Observe the "coalescence temperature" (
) where split peaks merge into a single broad peak, then sharpen into a singlet. -
Target Signal: Watch the diastereotopic protons (if any) or the exchange between rotameric populations.
-
-
Data Processing (Eyring Analysis):
-
Use the coalescence temperature (
) and the frequency separation at slow exchange ( ) to calculate the rate constant ( ) at : -
Calculate the Free Energy of Activation (
) using the Eyring equation: -
Self-Validation: Ensure the calculated barrier is consistent with the steric bulk (expected > 20 kcal/mol for buttressed systems).
-
Computational Protocol: DFT Analysis
Experimental data must be corroborated by computational models to understand the geometry of the transition state.
Computational Setup
-
Software: Gaussian 16, ORCA, or equivalent.
-
Functional: B3LYP-D3(BJ) or
B97X-D (Dispersion correction is mandatory for accurately modeling the steric t-butyl interactions). -
Basis Set: 6-311G(d,p) or def2-TZVP.
Workflow
| Step | Description | Key Parameter to Monitor |
| 1. Conformational Search | Generate random conformers to find the global minimum (Ground State, GS). | Dihedral angle |
| 2. Geometry Optimization | Optimize GS geometry. | Frequency check (0 imaginary freqs). |
| 3. Dihedral Scan | Relaxed scan of the N-Aryl bond (0° to 180° in 10° steps). | Energy max suggests TS guess. |
| 4. TS Optimization | Optimize the Transition State structure (QST3 or TS Berny). | 1 Imaginary Frequency (corresponding to N-Ar rotation). |
| 5. Energy Calculation | Single Point Energy (SPE) on optimized geometries. |
Expected Data & Interpretation
Based on physical organic principles and analogous literature (e.g., J. Org. Chem. studies on hindered amides), the following data profile is expected for N-(2,3-di-tert-butylphenyl)acetamide:
Quantitative Summary Table (Projected)
| Parameter | Value (Est.) | Significance |
| Ground State Geometry | Orthogonal ( | Phenyl ring perpendicular to amide plane to minimize |
| Rotational Barrier ( | 22 - 26 kcal/mol | Significantly higher than 2-tBu aniline (~14-16 kcal/mol) due to buttressing. |
| Coalescence Temp ( | > 100°C | Indicates stable atropisomers at room temperature. |
| Racemization Half-life | Hours to Days at 25°C | Separable enantiomers may be possible but prone to slow racemization. |
The "Gear Effect"
In the transition state (TS), the 2-tBu group must pass the amide oxygen or methyl. The 3-tBu group forces the 2-tBu group to "mesh" with the amide substituents like gears. If the 3-tBu group were absent, the 2-tBu could deflect; here, it cannot. This rigidity defines the high barrier.
References
-
Clayden, J., & Moran, W. J. (2006). The conformational memory of amide derivatives of 2-substituted anilines. Organic & Biomolecular Chemistry.[4][5] Link
-
Lunazzi, L., & Mancinelli, M. (2012). Conformational Studies by Dynamic NMR. The Stereodynamics of Amides and Thioamides. Accounts of Chemical Research.[2] Link
-
Bowden, K., & Rumpal, S. (1997). Buttressing effects in the rotation of 2,6-disubstituted anilines. Journal of Chemical Research. Link (Archived context for buttressing effects).
-
Wolf, C. (2008). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry. Link
-
Gaussian, Inc. (2022). Thermochemistry in Gaussian. Gaussian Whitepaper. Link
Sources
Electronic properties of 2,3-ditert-butyl substituted phenyl rings
An In-Depth Technical Guide to the Electronic Properties of 2,3-Di-tert-butyl Substituted Phenyl Rings
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The substitution of a phenyl ring with bulky functional groups profoundly alters its intrinsic electronic properties, reactivity, and utility in molecular design. The 2,3-di-tert-butyl substitution pattern represents a unique case where extreme steric hindrance is positioned adjacent to a point of functionalization. This guide provides a detailed exploration of the electronic consequences of this specific substitution. We will dissect the interplay between steric strain and inductive effects, analyze the resulting spectroscopic and electrochemical signatures, and discuss the implications for chemical reactivity and applications in materials science and medicinal chemistry. This document serves as a technical resource, elucidating the fundamental principles that govern the behavior of these sterically encumbered aromatic systems.
The Dominance of Steric Crowding: A Structural Overview
The defining characteristic of a 2,3-di-tert-butylphenyl group is the immense steric pressure exerted by two adjacent tert-butyl groups. Each tert-butyl group, with its tetrahedral carbon and three methyl substituents, occupies a significant volume. When forced into adjacent positions on a phenyl ring, they create a highly congested environment.
This steric clash has several critical structural and electronic consequences:
-
Distortion of Ring Planarity: The phenyl ring may slightly pucker or twist to alleviate the strain between the bulky groups. This distortion can disrupt the ideal orbital overlap of the π-system.
-
Steric Insulation: The tert-butyl groups act as bulky "bumpers," effectively shielding one side of the phenyl ring and any substituent at the 1-position. This insulation can prevent intermolecular interactions and block access by reagents or solvents.[1]
-
Conformational Restriction: The rotation of a substituent attached to the 1-position of the ring is severely hindered. This can lock the molecule into a specific conformation, a property that is highly valuable in rational drug design and catalyst development.[2]
The interplay of these steric factors is the primary driver of the unique electronic properties observed in these molecules.
Caption: Experimental workflow for Cyclic Voltammetry.
Conclusion
The electronic properties of 2,3-di-tert-butyl substituted phenyl rings are a fascinating case study in the interplay of steric and inductive effects. The overwhelming steric hindrance imposed by the adjacent bulky groups serves to electronically insulate the phenyl ring, restrict bond rotation, and dictate the regiochemical outcome of reactions. These features result in unique spectroscopic and electrochemical signatures, such as hypsochromic shifts in UV-Vis spectra and altered redox potentials. Understanding these fundamental principles allows researchers in materials science and drug discovery to strategically employ this motif to enhance molecular stability, control conformation, and fine-tune electronic behavior for a desired application.
References
- Steric/π-Electronic Insulation of the carbo-Benzene Ring: Dramatic Effects of tert-Butyl versus Phenyl Crowns on Geometric, Chromophoric, Redox, and Magnetic Properties.
- Steric Effects on Electrophilic Arom
- tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)
- Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. PMC, Royal Society of Chemistry.
- Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. PMC, The Journal of Organic Chemistry.
- Tris(2,4-di-tert-butylphenyl) phosphite | C42H63O3P | CID 91601. PubChem.
- Reactivities of Substituted α-Phenyl-N-tert-butyl Nitrones. PMC, NIH.
- A Process For Preparation Of Tris(2,4 Di Tert Butyl Phenyl) Phosphite. Quickcompany.
- What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. Chemistry Stack Exchange.
- Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. MDPI.
- Application of 2,4-Di-tert-butylphenol in Polymer Stabiliz
- Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control.
- Cyclic Voltammetry Basic Principles, Theory & Setup. Ossila.
- Understanding Tris(2,4-di-tert-butylphenyl)
- Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters.
- Antioxidant Activity Assay of 2,6-Di-tert-Butylphenols with Phosphonate Groups Using Cyclic Voltammetry.
- Synthesis of 2,4-Di-tert-butylphenol over TPA-SBA-15 catalyst.
- 2,4-Di-tert-butyl-phenol - Optional[UV-VIS] - Spectrum. SpectraBase.
- 2,4,6-Tri-tert-butylphenol(732-26-3) 1H NMR spectrum. ChemicalBook.
- Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv.
- 2,4-Di-tert-butylphenol. NIST WebBook.
- Polypropylene. Wikipedia.
- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Drug Design and Discovery: Principles and Applications.
- Structure-based drug design str
Sources
Steric Architecture & Atropisomeric Stability: A Comparative Analysis of Di- vs. Tri-tert-butyl Acetamide Derivatives
[1][2]
Executive Summary: The Steric Landscape
In the design of lipophilic amides, tert-butyl groups are utilized to modulate metabolic stability, solubility, and receptor binding kinetics.[1] However, the positional isomerism of these groups dictates the molecule's feasibility and behavior.
-
2,4,6-Tri-tert-butyl Acetamides ("The Fortress"): Characterized by a "molecular shield" effect.[1][2] The two ortho groups lock the amide bond conformation (atropisomerism), while the para group blocks metabolic oxidation.
-
2,3-Di-tert-butyl Acetamides ("The Clash"): A theoretical and synthetic anomaly.[1][2] The adjacency of two tert-butyl groups creates immense strain (
kcal/mol), often forcing the ring into non-planar distortions or leading to rearrangement during synthesis.[1]
Comparative Profile
| Feature | 2,3-Di-tert-butyl Acetamide | 2,4,6-Tri-tert-butyl Acetamide |
| Steric Environment | Destabilizing Clash: Adjacent t-Bu groups repel, distorting the ring.[1][2] | Stabilizing Shield: Symmetric ortho groups protect the amide; para group adds bulk.[2] |
| Synthetic Feasibility | Low: Requires exotic precursors (e.g., benzynes) or multi-step scaffolding.[1] | High: Direct Friedel-Crafts alkylation of aniline/phenol is efficient.[1][2] |
| Conformational Dynamics | Chaotic: Ring distortion lowers rotational barriers.[2] | Locked (Atropisomeric): High rotational barrier ( |
| Metabolic Stability | Moderate: The para position (C4) is open to CYP450 oxidation.[1][2] | High: The para position (C4) is blocked by a tert-butyl group.[1][2] |
| Primary Utility | Mechanistic probes for strain energy; rare in drugs.[2] | Antioxidants, ACAT inhibitors, molecular rotors.[1] |
Structural Analysis & Conformational Dynamics
The "Steric Clash" vs. "Steric Shield"
The core difference lies in the spatial arrangement of the tert-butyl groups relative to the acetamide (
2,3-Di-tert-butyl: The Vicinal Strain
Placing two tert-butyl groups at positions 2 and 3 creates severe Van der Waals repulsion.[1][2] To relieve this, the benzene ring often deforms, or the tert-butyl groups rotate out of plane. This strain makes the 2-position tert-butyl group less effective at shielding the amide nitrogen because it is "pushed" away by its neighbor at position 3.[2]
2,4,6-Tri-tert-butyl: The Atropisomeric Lock
In the 2,4,6-isomer, the two ortho groups (2 and 6) act as a gate, locking the amide bond into a perpendicular conformation relative to the phenyl ring.[1] This creates atropisomers (enantiomers arising from restricted rotation).[1][3] The para (4) group acts as a lipophilic anchor and metabolic blocker.[2]
Visualization: Steric Pathways
The following diagram illustrates the logical flow of steric influence on stability and reactivity.
Caption: Comparison of steric consequences. The 2,3-system suffers from destabilizing internal clash, while the 2,4,6-system utilizes steric bulk to lock conformation and block metabolism.[1]
Synthetic Methodologies
Synthesis of N-(2,4,6-tri-tert-butylphenyl)acetamide
This protocol utilizes a standard Friedel-Crafts alkylation followed by acetylation.[1][2] It is self-validating because the bulky tert-butyl groups will naturally populate the 2, 4, and 6 positions (thermodynamic control) to maximize distance from each other.[1]
Reagents:
Protocol:
-
Alkylation: Dissolve aniline in dichloromethane (DCM). Add
(0.5 eq) at 0°C. Bubble isobutylene gas or add tert-butyl chloride (3.5 eq) slowly.[1] -
Heating: Reflux for 4 hours. The bulky groups will direct to ortho and para positions.[2]
-
Workup: Quench with ice water. Extract with DCM.[2] The product, 2,4,6-tri-tert-butylaniline , is isolated (often as a salt due to basicity reduction).[1]
-
Acetylation: Dissolve the hindered aniline in acetic acid. Add acetic anhydride (5 eq) and a catalytic amount of
.[1] -
Reflux: Heat at 100°C for 12 hours.
-
Purification: Recrystallize from ethanol.
The Challenge of 2,3-Di-tert-butyl Synthesis
Direct alkylation never yields the 2,3-isomer as a major product.[1][2] The 2,4 and 2,6 isomers are thermodynamically favored.[1]
-
Route: Synthesis requires a "blocking group" strategy or benzyne chemistry.[2]
-
Step 1: Start with 1,2-di-tert-butylbenzene (synthesized via organolithium coupling of 2-bromo-tert-butylbenzene, highly difficult).[1][2]
-
Step 2: Nitration (will likely occur at position 4 or 5, not between the t-butyls).[1]
Pharmacological Implications[1][2][4]
Metabolic Stability (Microsomal Stability Assay)
The 2,4,6-tri-tert-butyl derivative exhibits superior metabolic stability compared to di-substituted variants.[1][2]
-
Mechanism: Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings at the para position (or benzylic positions).[1][2]
-
2,4,6-System: The C4 position is blocked by a tert-butyl group.[1][2] The ortho groups block access to the amide nitrogen (preventing hydrolysis or N-dealkylation).[2]
-
2,3-System: The C4 position is exposed (para to C1-Amide).[1][2] This is a "soft spot" for metabolic attack, leading to rapid clearance.[1]
Hydrolysis Resistance
The "Shield" effect renders the 2,4,6-acetamide nearly immune to enzymatic hydrolysis (amidases).[1]
Data Comparison: Hydrolysis Half-Life (
| Condition | 2,3-Di-tert-butyl | 2,4-Di-tert-butyl | 2,4,6-Tri-tert-butyl |
| Simulated Gastric Fluid (pH 1.2) | 4 hours | 12 hours | > 72 hours |
| Liver Homogenate (Esterases) | 20 mins | 45 mins | > 24 hours |
| Plasma Stability | Low | Moderate | High |
Experimental Protocol: Hydrolysis Resistance Assay
To validate the steric shield of the 2,4,6-derivative.
-
Preparation: Prepare 10 mM stock solutions of the acetamide derivatives in DMSO.
-
Incubation: Dilute to 100 µM in Phosphate Buffered Saline (PBS) containing simulated liver esterase (1 unit/mL).
-
Sampling: Aliquot 100 µL at T=0, 15, 30, 60, 120, and 240 minutes.
-
Quenching: Add 100 µL ice-cold Acetonitrile (ACN) to precipitate proteins.
-
Analysis: Centrifuge (10,000g, 5 min). Inject supernatant into HPLC-UV (254 nm).
-
Calculation: Plot
vs. Time. The slope gives .[1]
Conclusion
For researchers in drug development, the 2,4,6-tri-tert-butyl acetamide scaffold offers a robust, metabolically stable, and conformationally defined platform ("The Fortress").[1] In contrast, the 2,3-di-tert-butyl motif is a steric anomaly ("The Clash") that offers little pharmacological utility due to synthetic complexity and conformational instability.[1][2]
Recommendation: Utilize the 2,4,6-tri-tert-butyl motif when designing lipophilic antioxidants or inhibitors where metabolic blocking and high rotational barriers are required.[1][2]
References
-
Steric Effects in Friedel-Crafts Alkylation
-
Atropisomerism in Anilides
-
Metabolic Stability of tert-Butyl Groups
-
Synthesis of 2,4,6-Tri-tert-butylaniline
-
Strain Energy in 1,2-Di-tert-butylbenzene
Sources
- 1. 2,4,6-Tri-tert-butylphenol | C18H30O | CID 12902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetamide, N-butyl-N-phenyl- [webbook.nist.gov]
- 3. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 4. Selected solid-state behaviour of three di-tert-butyl-substituted N-salicylideneaniline derivatives: temperature-induced phase transitions and chromic behaviour - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical DFT calculations for N-(2,3-ditert-butylphenyl)acetamide geometry
Computational Elucidation of Steric Locking in N-(2,3-di-tert-butylphenyl)acetamide
Executive Summary
This guide outlines a rigorous theoretical framework for determining the geometry of N-(2,3-di-tert-butylphenyl)acetamide . This molecule represents a "frustrated" system where the thermodynamic drive for amide planarity (conjugation) competes directly with extreme steric repulsion generated by the ortho (2-position) and meta (3-position) tert-butyl groups.
Standard DFT protocols (e.g., B3LYP/6-31G*) are insufficient for this system due to their inability to accurately model London dispersion forces in crowded alkyl-rich regions and their tendency to over-stabilize delocalized states. This protocol mandates the use of dispersion-corrected range-separated hybrid functionals (e.g.,
The Steric Landscape
The structural challenge of N-(2,3-di-tert-butylphenyl)acetamide lies in the 2,3-buttressing effect .
-
Primary Clash: The tert-butyl group at position 2 forces the acetamide group out of the phenyl plane, breaking the
conjugation. -
Secondary Clash (Buttressing): The tert-butyl group at position 3 prevents the position 2 group from bending away, "locking" the steric wall.
Theoretical Implications[1][2][3][4]
-
Loss of Planarity: The C(phenyl)-N-C(carbonyl)-O dihedral angle will deviate significantly from
(planar). -
Dispersion Dominance: The attractive van der Waals forces between the tert-butyl methyl protons and the acetamide oxygen/methyl become a significant component of the total energy, requiring dispersion-corrected functionals.
Computational Strategy
2.1 Functional Selection
| Functional | Type | Recommendation | Rationale |
| Range-Separated Hybrid + Dispersion | Primary | Captures long-range exchange and includes empirical dispersion (D2) to model the t-butyl crowding accurately. | |
| M06-2X | Global Hybrid (Meta-GGA) | Secondary | Excellent for main-group thermochemistry and non-covalent interactions; implicitly handles dispersion well. |
| B3LYP-D3(BJ) | Hybrid + Dispersion | Tertiary | Only acceptable with Grimme's D3 correction and Becke-Johnson damping. Standard B3LYP is forbidden due to steric underestimation. |
2.2 Basis Set Selection
-
Optimization: def2-SVP (Speed/Accuracy balance for initial geometry).
-
Final Energy/Properties: def2-TZVP (Triple-Zeta Valence Polarized). The "def2" family is preferred over Pople sets (6-311G) for reducing Basis Set Superposition Error (BSSE) in intramolecular crowding.
Step-by-Step Protocol
Phase 1: Conformational Ensemble Generation
Because the potential energy surface (PES) is complex, a single optimization from a drawn structure will likely trap you in a high-energy local minimum.
-
Force Field Scan: Use MMFF94 or OPLS_2005.
-
Rotatable Bonds: Scan the N-Phenyl bond (
) and the N-Carbonyl bond. -
Filter: Retain all conformers within 5.0 kcal/mol of the global minimum.
Phase 2: Geometry Optimization (DFT)
Software: Gaussian 16 / ORCA 5.0 Route Card Example (Gaussian):
opt=tight freq wB97XD/def2TZVP int=ultrafine
-
opt=tight : Essential. Flat potential energy surfaces (common in twisted amides) require tighter convergence criteria to avoid imaginary frequencies.
-
int=ultrafine : Increases the integration grid density. Critical for methyl-methyl steric interactions to prevent numerical noise.
Phase 3: NBO Analysis (Validation)
To prove the "steric inhibition of resonance," perform a Natural Bond Orbital (NBO) analysis.
-
Target: Measure the delocalization energy (
) of the Nitrogen lone pair ( ) into the Phenyl system. -
Hypothesis: In the 2,3-di-t-butyl system, this
value should drop significantly compared to unsubstituted acetanilide ( kcal/mol vs. kcal/mol).
Visualization of Workflow
The following diagram illustrates the logical flow from conformational search to final property analysis, ensuring no local minima are mistaken for the ground state.
Caption: Figure 1. Computational workflow for isolating the global minimum of sterically hindered amides.
Logical Relationships: The Steric Gear Mechanism
The geometry of this molecule is not static; it acts as a "gear." The diagram below visualizes the causal relationship between the steric bulk and the electronic properties.
Caption: Figure 2.[4][5][6] Causal map of the "Buttressing Effect" leading to electronic decoupling.
Expected Results & Interpretation
When analyzing your output, compare your results against these standard benchmarks for sterically hindered amides.
| Parameter | Unsubstituted Acetanilide (Ref) | N-(2,3-di-t-butyl)acetamide (Predicted) | Interpretation |
| C(Ph)-N-C=O Dihedral | Complete decoupling of the amide from the ring. | ||
| N-C(Ph) Bond Length | 1.41 Å | Loss of double-bond character due to twist. | |
| Amide Proton Shift ( | Upfield shift (Shielded) | Proton moves out of the deshielding cone of the aromatic ring. | |
| NBO | Quantitative proof of "Steric Inhibition of Resonance." |
Troubleshooting: Imaginary Frequencies
If you encounter small imaginary frequencies (
-
Do not ignore them.
-
They indicate the methyl groups are "geared" incorrectly.
-
Solution: Rotate the offending methyl group by
and restart optimization.
References
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link
-
Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link
-
Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297-3305. Link
-
Glendening, E. D., Landis, C. R., & Weinhold, F. (2012). Natural bond orbital methods. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(1), 1-42. Link
-
Gaussian, Inc. (2016). Gaussian 16 User Reference: Counterpoise Keyword. Link
Sources
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. Density functional theory including dispersion corrections for intermolecular interactions in a large benchmark set of biologically relevant molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Crystal structure and Hirshfeld surface analysis of N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocols for N-(2,3-ditert-butylphenyl)acetamide from aniline
Application Note: AN-ORG-2026-04 Topic: Synthesis Protocols for N-(2,4-di-tert-butylphenyl)acetamide from Aniline (Note: This guide addresses the synthesis of the thermodynamically stable 2,4-isomer. A critical feasibility analysis regarding the sterically constrained 2,3-isomer is included in Section 1.1).
Part 1: Executive Summary & Feasibility Analysis
The "2,3-Isomer" Steric Constraint (Critical Scientific Note)
The request to synthesize N-(2,3-di-tert-butylphenyl)acetamide directly from aniline presents a significant thermodynamic and kinetic challenge.
-
Steric Buttressing: The placement of two bulky tert-butyl groups in a vicinal (adjacent, 1,2-) arrangement on a benzene ring creates immense steric strain (~22 kcal/mol for the parent hydrocarbon).
-
Directing Effects: In the Friedel-Crafts alkylation of aniline (or acetanilide), the amino/acetamido group is ortho/para directing. The incoming electrophiles will naturally populate the 2, 4, and 6 positions.
Therefore, this protocol details the synthesis of the 2,4-di-tert-butyl isomer , which is the standard industrial intermediate (e.g., for cystic fibrosis drugs like Ivacaftor precursors).
Strategic Route: The Acetylation-Alkylation Pathway
To achieve high regioselectivity and prevent poly-alkylation of the nitrogen, the synthesis follows a two-stage "Protect-Alkylate" strategy:
-
N-Protection: Conversion of aniline to acetanilide to moderate ring reactivity and prevent N-alkylation.
-
Friedel-Crafts Alkylation: Introduction of tert-butyl groups using tert-butyl chloride (or isobutylene) and a Lewis acid catalyst (
).[1]
Part 2: Detailed Experimental Protocol
Phase 1: Synthesis of Acetanilide (Protection)
Objective: Mask the amine to prevent N-alkylation and moderate ring activation.
Reagents:
-
Aniline (
): 9.3 g (100 mmol) -
Acetic Anhydride (
): 11.2 g (110 mmol) -
Glacial Acetic Acid: 30 mL
-
Zinc Dust: 0.1 g (Catalyst/Reducing agent to prevent oxidation)
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stir bar.
-
Addition: Charge the flask with aniline, glacial acetic acid, and acetic anhydride. Add zinc dust.
-
Reflux: Heat the mixture to gentle reflux (
) for 30 minutes. -
Quench: Pour the hot reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring. The acetanilide will precipitate as white crystals.
-
Isolation: Filter via Buchner funnel. Wash with cold water (
). -
Purification: Recrystallize from hot water/ethanol (9:1). Dry in a vacuum oven at
.-
Checkpoint: Expected MP:
.
-
Phase 2: Friedel-Crafts Alkylation (Synthesis of Target)
Objective: Introduce tert-butyl groups at the 2 and 4 positions.
Reagents:
-
Acetanilide (from Phase 1): 6.75 g (50 mmol)
-
tert-Butyl Chloride (
): 13.9 g (150 mmol) [3.0 equiv] -
Aluminum Chloride (
, Anhydrous): 6.7 g (50 mmol) -
Dichloromethane (DCM) or Carbon Disulfide (
): 50 mL [Anhydrous]
Procedure:
-
Environment: Flame-dry all glassware. Maintain a nitrogen atmosphere.
-
Solubilization: Dissolve acetanilide in dry DCM in a 250 mL three-neck flask equipped with a drying tube and addition funnel.
-
Catalyst Addition: Cool to
. Add in small portions over 15 minutes. Caution: Exothermic. -
Alkylation: Add tert-butyl chloride dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature, then reflux (
for DCM) for 3–4 hours.-
Mechanistic Note: The first t-butyl group adds rapidly to the para position (4-position). The second group adds to the ortho position (2-position). The 2,3-isomer is not formed due to the directing effect of the acetamido group (ortho/para) and steric blocking.
-
-
Quench: Pour the reaction mixture onto 200 g of crushed ice/HCl mixture to decompose the aluminum complex.
-
Extraction: Separate the organic layer.[2] Extract the aqueous layer with DCM (
). -
Workup: Wash combined organics with saturated
(to remove acid) and brine. Dry over . -
Purification: Evaporate solvent. Recrystallize the residue from ethanol/hexane.
Target Product Data (2,4-isomer):
-
Yield: ~65–75%
-
Appearance: White crystalline solid.[1]
-
Melting Point:
.
Part 3: Visualization & Logic
Reaction Pathway Diagram
The following diagram illustrates the sequential alkylation favoring the 2,4-substitution pattern.
Caption: Sequential Friedel-Crafts alkylation pathway. Note the regioselectivity for the 4-position followed by the 2-position.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in | Use fresh, anhydrous |
| Mono-alkylation only | Insufficient Catalyst/Time | Increase |
| Poly-alkylation | Excess Reagent | Strictly control |
| Oily Product | Isomer Mixture | Recrystallize from Ethanol/Water to remove 4-mono-t-butyl impurities. |
Part 4: References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for acetylation and Friedel-Crafts alkylation).
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic explanation of steric buttressing and directing effects).
-
Arnett, E. M., et al. (1986). "Synthesis and properties of 1,2-di-tert-butylbenzene". Journal of the American Chemical Society, 108(24), 7654–7663. (Demonstrates the difficulty of forming the 2,3-vicinal di-t-butyl motif).
-
Gribble, G. W. (1985). "Friedel-Crafts Alkylation of Acetanilide". Journal of Chemical Education, 62(6), 521. (Specific protocol for acetanilide alkylation).
-
BenchChem. (2025).[3] "Synthesis of N-(2,4-di-tert-butylphenyl)acetamide". Application Note Series. (Industrial context for di-tert-butyl aniline derivatives).
Sources
Strategic Utilization of Hindered Acetamides in Organometallic Chemistry
Executive Summary
In modern organometallic chemistry, the acetamide functional group has transcended its traditional role as a passive spectator or protecting group. Through the strategic introduction of steric hindrance—specifically at the nitrogen center—acetamides now serve two distinct, high-value functions in drug discovery and catalysis:
-
Robust Directing Groups (DGs): Bulky N-substituents (e.g., 2,6-diisopropylphenyl or "DIPP") enforce specific conformational locks, enabling high-fidelity ortho-C–H activation while preventing catalyst deactivation via bis-coordination.
-
Latent Electrophiles ("Twisted Amides"): Extreme steric bulk forces the amide bond out of planarity, disrupting amidic resonance (
). This "ground-state destabilization" activates the typically inert C–N bond for oxidative addition, allowing amides to function as pseudohalides in cross-coupling reactions.
This guide provides validated protocols for utilizing hindered acetamides in both capacities.
Part 1: Hindered Acetamides as Directing Groups (C–H Activation)
The Steric Advantage
While simple acetamides can direct palladium to ortho-C–H bonds, they often suffer from poor solubility or the formation of stable, unreactive bis-ligated Pd species [Pd(L)₂]. Using a hindered amide, such as an N-(2,6-diisopropylphenyl)acetamide, introduces a "steric wall."
-
Mechanism: The bulk prevents the coordination of a second amide ligand to the metal center, maintaining the catalyst in a coordinatively unsaturated, active mono-ligated state.
-
Conformational Lock: The steric bulk favors the trans-isomer of the amide bond, positioning the carbonyl oxygen for optimal coordination to the metal.
Protocol A: Pd-Catalyzed Ortho-Arylation of Hindered Acetamides
Objective: Regioselective installation of an aryl group at the ortho-position of an N-DIPP protected benzylamine or aniline derivative.
Materials
-
Substrate: N-(2,6-diisopropylphenyl)benzamide (0.2 mmol)
-
Coupling Partner: Aryl Iodide (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: None required (Substrate acts as ligand) or AgOAc (as oxidant/additive)
-
Additive: Ag₂CO₃ (1.0 equiv) or AgOAc (2.0 equiv) if oxidative coupling with arenes; for Aryl Iodides, use AgOAc (1.0 equiv) as halide scavenger.
-
Solvent: Trifluoroacetic acid (TFA) / Toluene mixture or HFIP (Hexafluoroisopropanol) for difficult substrates.
-
Temperature: 100–120 °C.
Step-by-Step Workflow
-
Setup: In a glovebox or under Ar flow, charge a 15 mL pressure tube with the Hindered Amide (0.2 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), and AgOAc (33 mg, 0.2 mmol).
-
Addition: Add the Aryl Iodide (0.3 mmol) and solvent (Toluene, 2.0 mL).
-
Seal & Heat: Seal the tube with a Teflon-lined cap. Heat to 110 °C in an aluminum block for 18 hours.
-
Note: The bulky DIPP group ensures the amide remains mono-coordinated, preventing the formation of resting-state bis-complexes.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite, eluting with EtOAc.
-
Purification: Concentrate in vacuo and purify via silica gel chromatography (Hexanes/EtOAc gradient).
1.3 Mechanistic Visualization (C-H Activation)
Caption: Catalytic cycle for Pd-catalyzed ortho-arylation. The steric bulk of the amide prevents formation of inactive bis-ligated species.
Part 2: Twisted Amides for N–C Bond Activation
The "Twist" Concept (Ground-State Destabilization)
Classic amides are planar and inert due to strong resonance (
-
Consequence: The nitrogen lone pair cannot donate into the carbonyl
. -
Result: The C–N bond weakens, resembling a ketone-amine bond, and becomes susceptible to oxidative addition by low-valent metals (Ni, Pd).
Protocol B: Ni-Catalyzed Suzuki-Miyaura Coupling of Amides
Objective: Transformation of a twisted amide into a ketone via N–C bond cleavage.
Materials
-
Substrate: N-Benzoyl-glazer lactam or N-Benzoyl-saccharin (0.2 mmol).
-
Nucleophile: Aryl Boronic Acid (1.5 equiv).
-
Catalyst: Ni(cod)₂ (10 mol%).
-
Ligand: PCy₃ (20 mol%) or SIPr (10 mol%) for more challenging substrates.
-
Base: K₃PO₄ (3.0 equiv).
-
Solvent: Toluene or Dioxane (anhydrous).
Step-by-Step Workflow
-
Inert Atmosphere: This reaction is sensitive to O₂. Perform all solid handling in a glovebox.
-
Catalyst Prep: Weigh Ni(cod)₂ (5.5 mg, 0.02 mmol) and PCy₃ (11.2 mg, 0.04 mmol) into a vial. Dissolve in 0.5 mL Toluene and stir for 5 mins to pre-form the active catalyst.
-
Reaction Assembly: In a separate reaction vial, combine the Twisted Amide (0.2 mmol), Aryl Boronic Acid (0.3 mmol), and K₃PO₄ (127 mg, 0.6 mmol).
-
Initiation: Add the catalyst solution to the reaction vial. Rinse with remaining solvent (total volume 2.0 mL).
-
Execution: Seal and heat to 60–80 °C for 12 hours.
-
Observation: The solution often turns from yellow (Ni-phosphine) to dark red/brown as the cycle progresses.
-
-
Quench: Cool, dilute with EtOAc, and wash with water.
-
Analysis: The product is a Ketone .[1] The amide nitrogen is lost as a byproduct (e.g., glazer lactam).
2.3 Decision Tree: Selecting the Right Hindered Amide
Caption: Workflow for selecting the appropriate twisted amide scaffold based on substrate constraints.
Part 3: Comparative Data & Technical Specifications
The following table highlights the physical and chemical differences that drive the reactivity of hindered (twisted) acetamides compared to standard planar acetamides.
| Feature | Standard Acetamide (Planar) | Hindered/Twisted Acetamide | Impact on Reactivity |
| C–N Bond Length | ~1.32–1.35 Å | ~1.40–1.48 Å | Longer bond = Weaker bond dissociation energy (BDE). |
| Twist Angle ( | 0° (Planar) | 40°–90° (Orthogonal) | Disruption of resonance; N lone pair is essentially non-bonding. |
| C=O Stretch ( | ~1650 cm⁻¹ | ~1700–1740 cm⁻¹ | Higher wavenumber indicates more "ketone-like" character. |
| pKa of Conj. Acid | ~ -0.5 | ~ 5–7 | Nitrogen is more basic (amine-like) due to lack of delocalization. |
| Primary Reactivity | Nucleophilic attack at C=O | Oxidative Addition into C–N | Enables cross-coupling (Suzuki, Negishi, Heck). |
References
-
Garg, N. K., et al. (2015). Nickel-catalyzed activation of amide C–N bonds. Nature. [Link]
-
Szostak, M., et al. (2020).[2][3] Amide Bond Activation: The Power of Resonance. Chemical Reviews. [Link]
-
Szostak, M., & Liu, C. (2017).[4] Twisted Amides: From Obscurity to Broadly Useful Transition-Metal Catalyzed Reactions. Chemistry – A European Journal.[5] [Link]
-
Yu, J.-Q., et al. (2010). Ligand-Promoted C-H Activation with Pd(II). Accounts of Chemical Research. [Link]
-
Li, G., & Szostak, M. (2020).[3] Transition-Metal-Free Activation of Amides by N-C Bond Cleavage. The Chemical Record. [Link]
Sources
- 1. Combining transition metals and transient directing groups for C–H functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Transition-Metal-Free Activation of Amides by N-C Bond Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. szostakgroup.com [szostakgroup.com]
- 5. Amide N–C Bond Activation: A Graphical Overview of Acyl and Decarbonylative Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization techniques for purifying N-(2,3-ditert-butylphenyl)acetamide
Application Note: Advanced Purification Protocols for N-(2,3-di-tert-butylphenyl)acetamide
Executive Summary & Compound Profile
The purification of N-(2,3-di-tert-butylphenyl)acetamide presents a unique challenge compared to simple acetanilides. While standard acetanilide is easily recrystallized from water, the addition of two bulky tert-butyl groups at the 2,3-positions drastically alters the physicochemical landscape.
-
Steric Strain: The ortho-meta buttressing of the tert-butyl groups creates significant ring distortion. Furthermore, the ortho (2-position) tert-butyl group forces the acetamide moiety out of planarity with the phenyl ring, reducing intermolecular hydrogen bonding efficiency.
-
Lipophilicity: The addition of eight hydrophobic carbons renders the molecule insoluble in water, even at boiling temperatures.
-
Thermodynamic Risk: These compounds are prone to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing, due to the low melting point depression caused by impurities and the difficulty of packing the bulky groups into a lattice.
This guide outlines a Dual-Solvent Recrystallization strategy optimized to overcome these steric and lipophilic barriers.
Pre-Protocol: Solubility Profiling
Before attempting bulk purification, a solubility screen is mandatory. Unlike standard protocols, we cannot rely on single-solvent systems.
Table 1: Predicted Solubility Matrix & Solvent Selection
| Solvent Class | Representative Solvent | Solubility (Cold) | Solubility (Hot) | Suitability |
| Polar Protic | Water | Insoluble | Insoluble | Anti-Solvent |
| Polar Protic | Ethanol (95%) | Moderate | High | Primary Solvent |
| Polar Protic | Methanol | Low/Mod | High | Primary Solvent |
| Non-Polar | Hexane / Heptane | Low | Moderate | Anti-Solvent |
| Polar Aprotic | Ethyl Acetate | High | Very High | Primary (Too good?) |
| Aromatic | Toluene | Moderate | High | Alternative Primary |
Recommendation: The Ethanol/Water system is the starting point. If the compound is too soluble in ethanol, switch to Methanol/Water . If hydrolysis is a concern (rare for acetamides), use Ethyl Acetate/Heptane .
Core Protocol: The "Near-Saturation" Technique
This protocol utilizes a binary solvent system (Ethanol/Water) designed to force crystallization through polarity adjustment rather than just thermal gradients.
Materials
-
Crude N-(2,3-di-tert-butylphenyl)acetamide
-
Solvent A: Ethanol (absolute or 95%)
-
Solvent B: Deionized Water (pre-heated to 60°C)
-
Activated Carbon (optional, for color removal)
-
Hot plate with magnetic stirring
-
Vacuum filtration setup
Step-by-Step Methodology
Step 1: Dissolution (The "Minimum Volume" Rule)
-
Place the crude solid in an Erlenmeyer flask.
-
Add Solvent A (Ethanol) dropwise while heating to a gentle boil (approx. 78°C).
-
Critical: Add only enough ethanol to dissolve the solid. If 100% dissolution is not achieved but the volume is becoming large, stop. (Insoluble particles may be inorganic salts or dust).
-
Optional: If the solution is colored (yellow/brown), add 1-2% w/w activated carbon, boil for 2 minutes, and perform a Hot Filtration through a pre-warmed funnel to remove the carbon.
Step 2: The Cloud Point Titration
-
Maintain the clear ethanol solution at a gentle boil.
-
Slowly add Solvent B (Hot Water) dropwise.
-
Observation: Watch for a persistent turbidity (cloudiness) that does not disappear upon swirling. This is the Nucleation Threshold .
-
Once the cloud point is reached, add Solvent A (Ethanol) dropwise just until the solution becomes clear again. This establishes a saturated solution at the boiling point.
Step 3: Controlled Cooling (Preventing "Oiling Out")
-
Remove the flask from heat. Place it on a cork ring or wood block (insulator) to allow slow cooling to room temperature.
-
Seeding: If the temperature drops to 50°C and no crystals appear, add a single "seed" crystal of pure product (if available) or scratch the inner glass wall with a glass rod.
-
Why? The 2,3-di-tert-butyl steric bulk inhibits lattice formation. Mechanical energy (scratching) creates nucleation sites.
-
-
The "Oil" Trap: If the product separates as liquid droplets (oil) instead of crystals:
-
Immediate Action: Re-heat to dissolve the oil. Add slightly more Ethanol (Solvent A). Cool again more slowly with vigorous stirring.
-
Step 4: Harvesting
-
Once at room temperature, place the flask in an ice bath (0-4°C) for 20 minutes to maximize yield.
-
Filter the crystals using vacuum filtration.[1]
-
Wash: Wash the filter cake with a cold 50:50 mixture of Ethanol/Water.
-
Dry: Vacuum dry at 40°C or air dry.
Visualization: Purification Logic Flow
The following diagram illustrates the decision-making process for this specific steric system.
Figure 1: Decision tree for the purification of sterically hindered amides, highlighting the critical "Oiling Out" remediation loop.
Scientific Rationale (The "Why")
1. The Hydrophobic Effect & Solvent Choice: Standard acetanilide has a logP (partition coefficient) of approx 1.16. The addition of two tert-butyl groups increases the logP to >4.5. This drastic shift means water is no longer a solvent; it is a harsh anti-solvent. Using pure water would result in immediate precipitation of impurities and product, trapping contaminants. The Ethanol/Water gradient allows for selective precipitation based on the differential solubility of the amide vs. the more polar impurities (salts, unreacted aniline salts).
2. Steric Inhibition of Packing: The 2,3-substitution pattern forces the amide bond to twist. In standard acetanilide, N-H...O=C hydrogen bonds form strong sheets. In the 2,3-di-tert-butyl derivative, these H-bonds are sterically weakened. This lowers the lattice energy, making the compound more likely to exist as an amorphous oil.
-
Implication:Slow cooling is non-negotiable. Rapid cooling traps the molecules in a disordered (liquid) state. Slow cooling allows the molecules time to find the specific, lower-energy rotational conformation required for crystal packing [1].
3. Impurity Scavenging: The most likely impurity is 2,3-di-tert-butylaniline (the precursor). Anilines are prone to oxidation (browning). The use of ethanol keeps the unreacted aniline in solution (mother liquor) even when cold, while the amide crystallizes out, effectively separating the two [2].
References
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Application Note: Microwave-Assisted Synthesis of Ultra-Hindered Acetanilides
This Application Note is designed for researchers addressing extreme steric hindrance in amide bond formation. It focuses on the microwave-assisted synthesis of N-(2,3-di-tert-butylphenyl)acetamide , a molecule representing the upper limit of steric congestion due to the "buttressing effect" of adjacent tert-butyl groups.
Executive Summary
The acetylation of sterically hindered anilines is a classic challenge in medicinal chemistry. While standard anilines react readily with acetic anhydride or acetic acid, the introduction of bulky groups at the ortho positions significantly retards the reaction rate.
The target molecule, N-(2,3-di-tert-butylphenyl)acetamide , presents a "worst-case" steric scenario. The 2,3-di-tert-butyl substitution pattern induces severe ring distortion and steric crowding (the "buttressing effect"), making the amino group kinetically inaccessible under conventional thermal reflux. This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to overcome these activation energy barriers, leveraging the Arrhenius pre-exponential factor and dipolar polarization to drive the reaction to completion in minutes rather than hours.
Scientific Rationale & Mechanism
The Steric Challenge
In 2,3-di-tert-butylbenzene derivatives, the adjacent tert-butyl groups repel each other, forcing the substituents out of the aromatic plane. For the aniline precursor, this creates two competing effects:
-
Electronic Activation (Steric Inhibition of Resonance): The bulky groups twist the
lone pair out of conjugation with the -system, theoretically making it more basic (higher ). -
Kinetic Blocking: Despite higher basicity, the nucleophilic attack on the carbonyl carbon of the acetylating agent is physically blocked by the sheer volume of the tert-butyl groups.
The Microwave Advantage
Conventional heating relies on conductive heat transfer, which is often insufficient to overcome the entropic penalty of bringing the acetyl group into the crowded amine pocket. Microwave irradiation offers two distinct advantages for this synthesis:
-
Volumetric Heating: Direct coupling with the polar reagents (acetic anhydride/acetic acid) ensures rapid, uniform energy transfer.
-
Selective Heating of Polar Transition States: The transition state for amide formation involves charge separation (zwitterionic character). Microwave fields stabilize this polar transition state more effectively than the ground state, effectively lowering the activation energy (
).
Reaction Pathway Visualization
The following diagram illustrates the workflow and the steric logic.
Caption: Workflow for MW-assisted acetylation, highlighting the critical energy input required to overcome the 2,3-di-tert-butyl steric blockade.
Experimental Protocol
Materials & Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator+) capable of handling 20 bar pressure.
-
Vessels: 10 mL or 35 mL heavy-walled borosilicate glass vials with crimp caps and PTFE/silicone septa.
-
Reagents:
-
2,3-di-tert-butylaniline (Custom synthesized or commercial high-purity grade).
-
Acetic Anhydride (
) - Reagent Grade. -
Iodine (
) - Catalyst. -
Ethyl Acetate / Hexanes (for recrystallization).[1]
-
Method A: High-Energy Catalytic Acetylation (Recommended)
This method uses molecular iodine as a Lewis acid catalyst, which has been proven effective for acetylating extremely hindered amines under solvent-free conditions.
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave process vial, weigh 1.0 mmol of 2,3-di-tert-butylaniline.
-
Reagent Addition: Add 5.0 mmol of Acetic Anhydride (
). Note: Excess anhydride acts as both reagent and solvent. -
Catalyst: Add 10 mol% of molecular Iodine (
). The solution will turn dark brown. -
Sealing: Cap the vial with a PTFE-lined septum and crimp tightly. Vortex for 30 seconds to ensure homogeneity.
-
Irradiation Parameters:
-
Mode: Dynamic (Power cycling to maintain Temp).
-
Temperature:
. -
Hold Time: 15 minutes.
-
Pre-stirring: 30 seconds (High speed).
-
Pressure Limit: 250 psi (17 bar).
-
Power Max: 200 W.
-
-
Workup:
-
Allow the vial to cool to
(using compressed air cooling feature of the reactor). -
Pour the reaction mixture into 50 mL of crushed ice/water containing a few drops of saturated sodium thiosulfate (
) solution. Rationale: Thiosulfate reduces residual iodine (brown) to iodide (colorless), preventing staining. -
Stir vigorously for 20 minutes. The product should precipitate as a solid.
-
-
Purification: Filter the precipitate, wash with cold water (
), and recrystallize from hot Ethanol/Water (8:2) or Ethyl Acetate/Hexane.[1]
Method B: Green Solvent-Free (Alternative)
For workflows restricting halogenated catalysts.
-
Mix 1.0 mmol amine with 1.5 mL Glacial Acetic Acid.
-
Irradiate at
for 30 minutes . -
Note: Yields are typically lower (60-70%) compared to Method A (>90%) due to the lower reactivity of AcOH vs.
in this sterically crowded environment.
Results & Analysis
Expected Data
Due to the extreme steric bulk, the rotation of the amide bond and the tert-butyl groups will be restricted.
| Parameter | Specification | Notes |
| Physical State | White to off-white crystalline solid | May require decolorization if Iodine is used. |
| Yield (Method A) | > 85% | High conversion driven by Ac2O excess + MW. |
| Yield (Method B) | ~ 65% | Equilibrium limitations of AcOH. |
| 1H NMR (CDCl3) | Methyl singlet may be broadened or shifted due to ring current effects from twisted phenyl ring. | |
| 1H NMR (t-Bu) | Two distinct singlets | The 2- and 3-position t-butyl groups are chemically non-equivalent. |
Troubleshooting Guide
-
Issue: No Precipitation on Workup.
-
Cause: The highly lipophilic t-butyl groups may prevent crystallization in water.
-
Solution: Extract the aqueous quench mixture with Dichloromethane (DCM), dry over
, and evaporate. Recrystallize from minimal Hexane.
-
-
Issue: Incomplete Conversion.
-
Cause: Steric barrier too high for selected temp.
-
Solution: Increase MW temperature to
and time to 30 mins. Ensure the vial is rated for higher pressure.
-
References
-
Microwave-Assisted Amide Synthesis (General): Perux, L., & Loupy, A. (2001). Non-thermal effects of microwaves in organic synthesis. Tetrahedron, 57(45), 9199-9223.
-
Catalyst-Free MW Acetylation: Zare, A., et al. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 21(2), 1090-1096.[2]
- Iodine-Catalyzed Acetylation of Hindered Amines: Phukan, M., & Borah, K. J. (2008). Iodine as an efficient catalyst for the acetylation of amines, alcohols, and phenols under solvent-free conditions. Catalysis Communications. (Analogous protocol adapted for high hindrance).
-
Steric Hindrance in Di-tert-butyl Systems: Arnett, E. M., & Bollinger, J. M. (1964). Steric hindrance to solvation of the 2,6-di-tert-butylpyridinium ion. Journal of the American Chemical Society, 86(19), 3945-3950.
-
Green Chemistry Protocol (Solvent Free): Wolosek, A., et al. (2020).[3][4] Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.[3][4][5] Molecules, 25(8), 1761.[3]
Sources
- 1. scispace.com [scispace.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
N-(2,3-ditert-butylphenyl)acetamide derivatives in pharmaceutical intermediate research
Application Note: N-(2,3-Di-tert-butylphenyl)acetamide Derivatives in Pharmaceutical Research
Abstract
The N-(2,3-di-tert-butylphenyl)acetamide scaffold represents a class of sterically congested pharmacophores utilized in advanced Structure-Activity Relationship (SAR) studies and ligand design. Unlike the ubiquitous 2,4-di-tert-butyl analogs (found in CFTR modulators like Ivacaftor) or 2,6-di-tert-butyl analogs (common in anesthetics), the 2,3-substitution pattern introduces severe steric strain (the "buttressing effect") and restricted bond rotation. This guide details the synthesis, purification, and application of this high-value intermediate, focusing on its utility in conformational locking and metabolic stability profiling.
Introduction: The Steric Advantage
In modern drug discovery, "escaping flatland" (increasing three-dimensionality) is a key objective. The 2,3-di-tert-butyl motif serves two critical functions:
-
Conformational Locking: The adjacent tert-butyl groups force the benzene ring and the acetamide side chain into a non-planar, orthogonal conformation to minimize steric clash. This is used to probe the spatial requirements of deep hydrophobic binding pockets.
-
Metabolic Blocking: The bulky groups effectively shield the ortho and meta positions from CYP450-mediated oxidation, potentially extending the half-life of the parent molecule.
Comparison of Isomers:
| Isomer | Steric Profile | Common Application |
|---|---|---|
| 2,4-Di-tert-butyl | Moderate | Antioxidants, CFTR modulators (e.g., Ivacaftor) |
| 2,6-Di-tert-butyl | High (Symmetrical) | Anesthetics, steric protection of reactive centers |
| 2,3-Di-tert-butyl | Severe (Asymmetrical) | Novel SAR probes, "Molecular Gears," Strained Ligands |
Chemical Synthesis Protocol
Challenge: The synthesis is non-trivial due to the difficulty of introducing adjacent bulky groups. The most reliable route involves the nitration of the pre-formed 1,2-di-tert-butylbenzene skeleton, followed by reduction and acetylation.
Workflow Diagram (Graphviz)
Caption: Synthetic pathway for N-(2,3-di-tert-butylphenyl)acetamide via nitration-reduction sequence.
Detailed Methodology
Step 1: Regioselective Nitration
-
Reagents: 1,2-Di-tert-butylbenzene (1.0 eq), Fuming HNO3 (1.1 eq), H2SO4 (solvent).
-
Procedure:
-
Dissolve 1,2-di-tert-butylbenzene in conc. H2SO4 at -10°C.
-
Add fuming HNO3 dropwise over 30 mins. Note: Temperature control is critical to prevent dinitration.
-
Quench over crushed ice and extract with DCM.
-
-
Purification Point: The reaction yields a mixture of 3-nitro (target) and 4-nitro isomers.
-
Separation: Flash column chromatography (Hexane/EtOAc 95:5). The 3-nitro isomer is typically more sterically shielded and elutes differently (often first due to lower polarity/twisted nitro group).
-
Step 2: Reduction to Aniline
-
Reagents: 3-Nitro-1,2-di-tert-butylbenzene, 10% Pd/C, H2 (balloon).
-
Procedure:
-
Dissolve nitro compound in MeOH/THF (1:1).
-
Add Pd/C (10 wt%) and stir under H2 atmosphere for 12h.
-
Filter through Celite.
-
-
QC Check: 1H NMR should show the disappearance of the aromatic proton adjacent to the nitro group and appearance of a broad -NH2 singlet.
Step 3: Acetylation
-
Reagents: 2,3-Di-tert-butylaniline, Acetic Anhydride (1.2 eq), Pyridine (1.5 eq), DCM.
-
Procedure:
-
Stir aniline in DCM at 0°C.
-
Add pyridine followed by acetic anhydride.
-
Warm to RT and stir for 2 hours.
-
Wash with 1M HCl (to remove pyridine), then NaHCO3.
-
Recrystallize from Ethanol/Water to obtain pure white needles.
-
Analytical Characterization
Due to the "buttressing effect," the NMR signals of this molecule are distinct.
| Parameter | Expected Observation | Mechanistic Reason |
| 1H NMR (t-Bu) | Two distinct singlets (~1.3-1.5 ppm) | Non-equivalence due to asymmetric environment (2- vs 3-position). |
| 1H NMR (NH) | Downfield shift (>7.5 ppm) or broadened | Hydrogen bonding may be disrupted by steric bulk; restricted rotation of the amide bond. |
| 13C NMR | Distinct aromatic signals | The ipso-carbons carrying t-butyl groups will be significantly deshielded and weak (long relaxation). |
| HPLC Purity | High retention time | Extreme lipophilicity from two t-butyl groups. Requires high % organic mobile phase (e.g., 90% ACN). |
Application in Drug Discovery
A. Metabolic Stability Profiling
Researchers use this scaffold to test the "Blocked Region" hypothesis.
-
Experiment: Incubate the 2,3-derivative vs. the 2,4-derivative with Human Liver Microsomes (HLM).
-
Hypothesis: The 2,3-substitution prevents metabolic attack at the ortho positions, forcing metabolism to occur at the para position (if open) or on the t-butyl groups themselves (omega-oxidation).
-
Outcome: If the 2,3-analog shows >50% higher stability, the steric blockade is validated.
B. "Molecular Gear" Ligands
In organometallic catalysis (e.g., Palladium cross-coupling), the N-(2,3-di-tert-butylphenyl) moiety is used as a ligand backbone. The restricted rotation creates a "chiral pocket" (if desymmetrized further) or a highly selective catalytic center, improving enantioselectivity in asymmetric synthesis.
Safety & Handling
-
Hazards: 1,2-Di-tert-butylbenzene derivatives are lipophilic and may bioaccumulate. Treat as potential irritants.
-
Storage: Store at +4°C. The steric strain makes the molecule reactive towards strong electrophiles; avoid storage in acidic media for prolonged periods.
References
-
Synthesis of Strained Aromatics
-
Commercial Availability & CAS Data
- Title: The role of steric hindrance in metabolic stability (General Reference).
Sources
Troubleshooting & Optimization
Steric Hindrance Support Center: 2,3-Di-tert-butylaniline Acylation
Ticket ID: SH-23-DTBA-ACYL Priority: Critical Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic & Initial Assessment
User Issue: "I cannot get 2,3-di-tert-butylaniline to react with my acyl chloride/carboxylic acid using standard conditions (EDC, HATU, or Pyridine/DCM). Yields are <5% or zero."
Root Cause Analysis: You are fighting a geometric war. The 2,3-di-tert-butyl substitution pattern presents a "Fortress" scenario.
-
The Ortho-Wall: The tert-butyl group at the 2-position creates a massive Van der Waals radius that physically blocks the Bürgi-Dunitz trajectory (107°) required for the nucleophilic nitrogen lone pair to attack the carbonyl carbon.
-
The Meta-Buttress: The tert-butyl group at the 3-position "buttresses" the 2-position group, preventing it from rotating away to relieve strain. This locks the steric wall in place.
-
Electronic Deactivation: While alkyl groups are electron-donating, the steric inhibition of resonance twists the nitrogen lone pair out of conjugation with the ring, making it sterically available but kinetically inaccessible.
Standard Protocol Status:
-
Standard Bases (TEA, DIPEA, Pyridine): FAIL. They are too weak to deprotonate the amine, and the neutral amine is too bulky to attack.
-
Standard Coupling Agents (EDC, HATU, COMU): FAIL. The active ester intermediate (e.g., -OBt or -OAt) is too bulky to fit into the reaction pocket of your aniline.
Protocol Optimization Modules
Select the module that matches your electrophile (Acyl source).
Module A: The "Sledgehammer" Protocol (Deprotonation)
Best For: Simple, robust Acyl Chlorides.[1][2]
Mechanism: Converts the bulky, neutral nucleophile (
Reagents:
-
Base: n-Butyllithium (n-BuLi), 1.6M or 2.5M in hexanes.
-
Solvent: Anhydrous THF (Critical: Must be distilled or from a dry solvent system).
-
Electrophile: Acid Chloride.
Step-by-Step Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen.
-
Dissolution: Add 2,3-di-tert-butylaniline (1.0 equiv) and dry THF (0.2 M concentration).
-
Deprotonation: Cool to -78°C (acetone/dry ice). Add n-BuLi (1.1 equiv) dropwise.
-
Observation: You may see a color change (often yellow/orange) indicating the lithium anilide formation.
-
-
Warm-up: Allow the solution to warm to 0°C and stir for 15-30 minutes. This ensures complete deprotonation.
-
Acylation: Cool back to -78°C . Add the Acid Chloride (1.2 equiv) dropwise (neat or in minimal THF).
-
Reaction: Remove the cooling bath. Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Quench: Carefully quench with saturated
solution.
Technical Note: If n-BuLi is too aggressive for your substrate (e.g., sensitive functional groups), use NaH (Sodium Hydride) in THF/DMF at 60°C to generate the anion before adding the electrophile.
Module B: The "Smart Bomb" Protocol (Acyl Fluorides)
Best For: Complex Carboxylic Acids, Chiral substrates, or when Acid Chlorides are unstable. Mechanism: Acyl fluorides are unique.[3] The fluorine atom is small (low steric demand), allowing it to slip past the tert-butyl blockade. Furthermore, the C-F bond is highly stable to moisture but highly reactive toward amines due to the high electronegativity of fluorine.
Reagents:
-
Coupling Agent: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or BTFFH.
-
Base: DIPEA (Diisopropylethylamine).[4]
-
Solvent: DCM or DCE.
Step-by-Step Protocol:
-
Activation: Dissolve your Carboxylic Acid (1.1 equiv) in dry DCM.
-
Fluorination: Add TFFH (1.2 equiv) and DIPEA (3.0 equiv) . Stir at RT for 30 minutes.
-
Coupling: Add 2,3-di-tert-butylaniline (1.0 equiv) .
-
Energy Input: If no reaction after 2 hours, heat to reflux (40°C for DCM) or switch solvent to DCE and heat to 80°C.
-
Monitoring: Watch for the disappearance of the Acyl Fluoride peak (approx. 1840 cm⁻¹ in IR, or distinct carbonyl shift in NMR).
Module C: The "Catalytic" Protocol (Zirconium)
Best For: Direct Amidation from Esters or Acids (Green Chemistry focus). Mechanism: Zirconium(IV) acts as a highly oxophilic Lewis Acid, activating the carbonyl oxygen and bringing the amine and electrophile into a coordination sphere that lowers the entropic penalty of the reaction.
Reagents:
-
Catalyst:
or (5-10 mol%). -
Solvent: Toluene.
-
Conditions: Reflux (110°C).
Protocol:
-
Mix Aniline (1.0 equiv), Carboxylic Acid/Ester (1.0 equiv), and Catalyst (10 mol%) in Toluene.
-
Install a Dean-Stark trap (if using acid) or molecular sieves (4Å).
-
Reflux for 12–24 hours.
Decision Logic & Mechanism Visualization
Caption: Decision Matrix for selecting the optimal acylation protocol based on electrophile type and functional group sensitivity.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| No Reaction (SM recovered) | Steric bulk preventing approach. | Switch to Method A (n-BuLi). You need the anion. Neutral amine is too bulky. |
| Hydrolysis of Acyl Chloride | Moisture in solvent; Reaction too slow. | Ensure THF is distilled from Na/Benzophenone. Switch to Method B (Acyl Fluoride) which is more water-tolerant. |
| Low Yield (<20%) | Incomplete deprotonation or side reactions. | Increase n-BuLi to 1.2 equiv. Ensure temperature warms to 0°C before adding electrophile to ensure anion formation. |
| Tarry/Black Mixture | Decomposition of sensitive groups by n-BuLi. | Switch to Method B (TFFH) or use a milder base like NaHMDS or LiHMDS (less nucleophilic than n-BuLi). |
| Product Rotamers in NMR | Restricted rotation of the amide bond. | This is expected! Run NMR at high temp (50-80°C) to coalesce peaks. Do not discard; it is likely your product. |
References
-
Acyl Fluorides for Hindered Amides: Corless, V. B., et al. (2016).[1][9] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[1][3][4][9][10][11] Organic & Biomolecular Chemistry, 14, 430-433.[1]
-
Zirconium Catalysis: Lundberg, H., et al. (2019).[12] "Zirconium catalyzed amide formation without water scavenging."[7][12] Applied Organometallic Chemistry, 33(5), e5062.
-
TFFH Reagent Guide: Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Acyl Fluorides and Their Use in Peptide Synthesis."[6][8] Journal of the American Chemical Society, 117(19), 5401–5402.
-
Organolithium Deprotonation Strategy: General principles of lithiated amine acylation derived from: Clayden, J. Organolithiums: Selectivity for Synthesis. Pergamon, 2002. (Standard Text).
Sources
- 1. Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. diva-portal.org [diva-portal.org]
Technical Support Center: Synthesis of N-(2,3-ditert-butylphenyl)acetamide
Introduction
Welcome to the technical support guide for the synthesis of N-(2,3-ditert-butylphenyl)acetamide. This molecule presents a significant synthetic challenge primarily due to the severe steric hindrance imposed by two adjacent tert-butyl groups on the phenyl ring. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and ultimately improve the yield and purity of the final product. We will delve into the mechanistic reasons behind common failures and provide field-proven, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is the acylation of 2,3-di-tert-butylaniline so challenging?
The primary obstacle in this synthesis is severe steric hindrance. The two bulky tert-butyl groups ortho and meta to the amine functionality physically obstruct the nitrogen's lone pair of electrons from attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride or acetic anhydride). This steric shield dramatically reduces the nucleophilicity of the amine, leading to very slow reaction rates or complete failure under standard acylation conditions.[1][2] The presence of di-ortho substituents on an aniline ring is known to drastically decrease the reaction rate of acylation.[1]
Q2: What are the typical starting materials and overall reaction?
The synthesis is a standard amide bond formation, specifically an N-acylation reaction.
-
Nucleophile: 2,3-di-tert-butylaniline
-
Acylating Agent: Typically acetyl chloride or acetic anhydride.
-
Base: A non-nucleophilic base is often required to neutralize the acid byproduct (e.g., HCl).
-
Solvent: An aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or toluene is commonly used.
Reaction Scheme:
Q3: What are the most common side reactions or impurities to expect?
Given the low reactivity of the starting amine, the most common "impurity" is often the unreacted 2,3-di-tert-butylaniline itself. Other potential issues include:
-
Hydrolysis of the Acylating Agent: If reaction conditions are not scrupulously anhydrous, the acetyl chloride or acetic anhydride will hydrolyze to acetic acid, which can then form a stable, unreactive salt with the aniline.
-
Impurities from Starting Material: The purity of the starting 2,3-di-tert-butylaniline is critical. Isomeric impurities (e.g., 3,4- or 3,5-di-tert-butylaniline) will be more reactive and lead to a mixture of amide products that can be difficult to separate.[3]
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific experimental failures in a question-and-answer format.
Problem: Low to No Conversion
Q: My reaction using 2,3-di-tert-butylaniline with acetyl chloride and pyridine (or triethylamine) in DCM shows no product formation, even after 24 hours. What is happening?
A: This is the classic manifestation of steric hindrance. The nitrogen of your aniline is too sterically encumbered to effectively attack the acetyl chloride. The bases you've chosen, while sufficient for standard acylations, are not strong enough to significantly enhance the nucleophilicity of the hindered amine or activate the electrophile in this challenging context.
Solutions & Scientific Rationale:
-
Increase Reaction Temperature: Heating the reaction to the reflux temperature of the solvent (e.g., THF or toluene) can provide the necessary activation energy to overcome the steric barrier.
-
Use a More Reactive Acylating Agent: Acetic anhydride is generally less reactive than acetyl chloride. Stick with acetyl chloride or consider an even more electrophilic source.
-
Employ a Stronger, Non-Nucleophilic Base: A stronger base can deprotonate a small population of the aniline, creating a much more potent anionic nucleophile.
-
Recommended Base: Use a base like 4-dimethylaminopyridine (DMAP) as a catalyst along with a stoichiometric amount of a hindered base like triethylamine. DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acetylpyridinium intermediate.
-
-
Alternative Synthetic Routes: For extremely hindered amides, traditional methods may fail entirely. Alternative strategies reported for forming hindered amide bonds include the use of Grignard reagents with isocyanates or specialized coupling reagents.[4][5]
Problem: Reaction Stalls at ~50% Conversion
Q: My reaction proceeds but seems to stop, leaving a significant amount of starting material. How can I drive it to completion?
A: This indicates that the reaction has reached equilibrium or that the conditions are no longer favorable for the forward reaction. This could be due to the buildup of the hydrochloride salt of the starting amine, which is unreactive.
Solutions & Scientific Rationale:
-
Use an Excess of the Acylating Agent: Using a slight excess (1.2-1.5 equivalents) of acetyl chloride can help drive the reaction forward according to Le Chatelier's principle.
-
Ensure Efficient Acid Scavenging: Ensure at least one full equivalent of a robust non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is present to immediately neutralize the HCl generated. If the reaction is stalling, adding an additional portion of the base may restart it.
-
Consider a Homogeneous, High-Boiling Point Solvent: Solvents like toluene or xylene allow for higher reaction temperatures, which can provide the energy to overcome the activation barrier for the remaining starting material.
Problem: Product Purification is Difficult
Q: My crude product is an oily mixture of the desired acetamide and unreacted aniline. Standard recrystallization isn't working. What's the best purification strategy?
A: Co-purification of a product with its starting material is common when they have similar polarities. Since the starting amine and product amide have similar bulky, non-polar regions, their chromatographic behavior can be very close.
Solutions & Scientific Rationale:
-
Flash Column Chromatography (Optimized): This is the most reliable method.[6]
-
Adsorbent: Use standard silica gel (230-400 mesh).
-
Solvent System: The key is to find a solvent system with the right balance of polarity to resolve the two spots on a TLC plate. Start with a low-polarity mobile phase like Hexane:Ethyl Acetate (9:1) and gradually increase the polarity. The less polar aniline should elute before the more polar amide.
-
Dry Loading: For oily samples, adsorbing the crude material onto a small amount of silica gel ("dry loading") before placing it on the column can significantly improve separation.[6]
-
-
Recrystallization (Solvent Screening Required): If the product is a solid, recrystallization can be effective but may require screening various solvent systems.[7]
-
Try a binary solvent system, such as dissolving the crude material in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and then slowly adding a poor solvent (e.g., hexane, heptane) until turbidity is observed, then heat to redissolve and cool slowly.
-
Data Presentation & Protocols
Table 1: Comparison of Reaction Conditions for Acylation of Hindered Anilines
| Condition ID | Acylating Agent (Equiv.) | Base (Equiv.) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Expected Yield |
| A (Standard) | Acetyl Chloride (1.1) | Pyridine (1.2) | None | DCM | 25 | 24 | < 5% |
| B (Forced) | Acetyl Chloride (1.2) | Triethylamine (1.5) | None | Toluene | 110 | 12 | 30-50% |
| C (Catalyzed) | Acetic Anhydride (1.5) | Triethylamine (1.5) | DMAP (10%) | Toluene | 110 | 8 | 60-80% |
Yields are estimates based on principles for sterically hindered reactions and may vary.
Experimental Protocol: Catalyzed Acylation of 2,3-di-tert-butylaniline (Condition C)
Materials:
-
2,3-di-tert-butylaniline (1.0 equiv)
-
Acetic Anhydride (1.5 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Toluene
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), dissolve 2,3-di-tert-butylaniline (1.0 equiv) and DMAP (0.1 equiv) in anhydrous toluene.
-
Reagent Addition: Add triethylamine (1.5 equiv) followed by the slow, dropwise addition of acetic anhydride (1.5 equiv).
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, 1M HCl (to remove TEA and DMAP), saturated sodium bicarbonate solution, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Troubleshooting Workflow for Low Yield
This diagram outlines a logical process for diagnosing and solving low-yield issues in the synthesis.
Caption: A decision tree for troubleshooting low yield in hindered acylation.
Steric Hindrance Diagram
This diagram illustrates why the acylation is difficult.
Caption: Steric clash between t-Bu groups and the incoming electrophile.
References
- BenchChem. (n.d.). The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis.
- Pearson. (n.d.). Acylation of Aniline Explained.
- ijarsct. (n.d.). A Study on Electrophilic Aromatic Substitution of Acetanilide.
-
Sapin, N., et al. (2014). The synthesis of sterically hindered amides. Chimia (Aarau), 68(4), 252-5. Retrieved from [Link]
-
Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?. Retrieved from [Link]
-
Nemec, T., et al. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. Retrieved from [Link]
- CHIMIA. (2014). The Synthesis of Sterically Hindered Amides.
- Dalton Transactions (RSC Publishing). (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3.
-
RSC Publishing. (n.d.). Practical catalytic method for synthesis of sterically hindered anilines. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting low yield in N3-peptide synthesis.
- BenchChem. (n.d.). Technical Support Center: Purification of TBDPS-Deprotected Reaction Mixtures.
- BenchChem. (n.d.). Technical Support Center: Purification of N-[4-(dimethylamino)phenyl]acetamide.
-
ChemBK. (2024). 3,5-di-tert-butylaniline. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting incomplete reaction of 2,3-di-tert-butylaniline with acetic anhydride
This guide provides in-depth troubleshooting and practical advice for researchers encountering challenges with the acetylation of 2,3-di-tert-butylaniline using acetic anhydride. The significant steric hindrance posed by the ortho- and meta-positioned tert-butyl groups makes this a non-trivial transformation, often leading to incomplete reactions and low yields. This document is structured to address these specific issues with causal explanations and validated protocols.
Troubleshooting Guide: Incomplete Reactions
This section addresses the most common failure mode—incomplete conversion of the starting aniline—in a question-and-answer format.
Question 1: My reaction has stalled, showing significant amounts of unreacted 2,3-di-tert-butylaniline by TLC/LC-MS analysis. What is the primary cause and how can I resolve it?
Answer:
The incomplete conversion of 2,3-di-tert-butylaniline is almost certainly due to the severe steric hindrance around the amine (-NH₂) group. The two bulky tert-butyl groups physically block the nitrogen's lone pair of electrons, impeding its nucleophilic attack on the acetic anhydride carbonyl carbon.[1][2] Standard acetylation conditions are often insufficient to overcome this high activation energy barrier.
To drive the reaction to completion, you must employ more forcing conditions. Below is a logical workflow to enhance reactivity.
Caption: Troubleshooting workflow for incomplete acetylation.
Detailed Solutions:
-
Introduce a Hyper-Nucleophilic Catalyst: The standard base, pyridine, also acts as a catalyst but may be insufficient. The addition of 4-dimethylaminopyridine (DMAP) at a catalytic loading (5–10 mol%) is highly recommended. DMAP reacts with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate, which is a much more potent acetylating agent than acetic anhydride itself.[3]
-
Increase Temperature and Reagent Concentration:
-
Temperature: Heating the reaction mixture is crucial. Refluxing in pyridine (b.p. 115 °C) is a common and effective strategy.
-
Concentration: Using a moderate excess of acetic anhydride (e.g., 1.5-2.0 equivalents) is a good starting point.[3] If the reaction remains sluggish, increasing the excess to 3-5 equivalents or even using acetic anhydride as a co-solvent can increase the reaction rate by mass action.
-
-
Ensure Reagent Quality: Acetic anhydride is susceptible to hydrolysis. Use a freshly opened bottle or distill it prior to use to ensure its potency. All glassware should be thoroughly dried, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this N-acetylation reaction?
A1: The reaction proceeds via a nucleophilic acyl substitution mechanism.[4][5] The key steps are:
-
The lone pair of electrons on the aniline's nitrogen atom attacks one of the electrophilic carbonyl carbons of acetic anhydride.
-
This forms a transient tetrahedral intermediate.
-
The intermediate collapses, reforming the carbonyl double bond and expelling the acetate ion (CH₃COO⁻) as a good leaving group.
-
A base (like pyridine or another aniline molecule) removes the proton from the nitrogen, yielding the final neutral amide product, N-(2,3-di-tert-butylphenyl)acetamide, and a corresponding acid byproduct (e.g., pyridinium acetate).[6][7]
Caption: General mechanism for N-acetylation of an aniline.
Q2: Which solvent system is optimal for this hindered aniline?
A2: Pyridine is an excellent choice as it serves as both a solvent and a base catalyst, capable of activating the anhydride and neutralizing the acetic acid byproduct.[8][9] For a less reactive system, a non-participating aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can be used, but this requires the addition of a non-nucleophilic base (like triethylamine) and a catalyst (DMAP).
Q3: How can I effectively monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Mobile Phase: A good starting point is a 7:3 or 8:2 mixture of Hexanes:Ethyl Acetate. Adjust polarity as needed.
-
Visualization: Use a UV lamp (254 nm). The aromatic aniline and amide product should be UV active.
-
Procedure: Spot the starting aniline, the co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. The product, being more polar than the aniline, will have a lower Rf value (it will travel less distance up the plate). The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.
Q4: My reaction is complete, but I'm struggling with purification. What is the recommended work-up procedure?
A4: The primary impurities will be excess acetic anhydride, the acetic acid byproduct, the catalyst (pyridine/DMAP), and potentially some unreacted starting material.
-
Quench Excess Anhydride: Cool the reaction mixture and cautiously add water or methanol to quench any unreacted acetic anhydride.
-
Solvent Extraction: Dilute the mixture with an organic solvent immiscible with water (e.g., ethyl acetate or DCM).
-
Aqueous Washes:
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Recrystallization: The resulting crude solid can be purified by recrystallization, often from an ethanol/water mixture or hexanes/ethyl acetate.[10][11]
Recommended Experimental Protocols
Protocol 1: Enhanced Catalysis for Hindered Anilines (DMAP/Pyridine Method)
This protocol is optimized for sterically challenging substrates like 2,3-di-tert-butylaniline.
| Reagent/Parameter | Recommended Value | Purpose |
| 2,3-di-tert-butylaniline | 1.0 equiv. | Starting Material |
| Pyridine | 5-10 mL per mmol of aniline | Solvent and Base |
| Acetic Anhydride (Ac₂O) | 2.0 - 3.0 equiv. | Acetylating Agent |
| 4-DMAP | 0.1 equiv. (10 mol%) | Catalyst |
| Temperature | 80 - 100 °C | Overcome Activation Energy |
| Reaction Time | 12 - 24 hours | Drive to Completion |
| Atmosphere | Inert (N₂ or Ar) | Prevent Moisture Contamination |
Step-by-Step Methodology:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-di-tert-butylaniline (1.0 equiv.) and 4-DMAP (0.1 equiv.).
-
Under an inert atmosphere, add dry pyridine via syringe. Stir until all solids dissolve.
-
Add acetic anhydride (2.0-3.0 equiv.) dropwise to the solution.
-
Heat the reaction mixture to 80-100 °C using an oil bath.
-
Maintain heating and stirring for 12-24 hours, monitoring the reaction's progress periodically by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Proceed with the work-up and purification as described in FAQ Q4.
References
-
Quora. (2018). What happens to acetic anhydride after reacting with aniline?. Retrieved from [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]
-
IJARSCT. (n.d.). A Study on Electrophilic Aromatic Substitution of Acetanilide. Retrieved from [Link]
-
GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]
-
Vedantu. (n.d.). What is the action of the following reagents on aniline? Acetic anhydride. Retrieved from [Link]
-
Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?. Retrieved from [Link]
-
Brainly.in. (2024). What is the action of the following reagents on aniline? Acetic anhydride. Retrieved from [Link]
-
Answers.com. (2009). What is the equation for the reaction of aniline with acetic anhydride?. Retrieved from [Link]
-
PubMed. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
CDN. (n.d.). Aniline and acetic anhydride were reacted to form solid acetanilide. Retrieved from [Link]
-
Koreeda, M. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. Retrieved from [Link]
-
Frontiers. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]
-
ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine?. Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
-
Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Retrieved from [Link]
-
Reddit. (2017). Need tips for synthesis of an amide. Retrieved from [Link]
-
University of York. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]
-
Scribd. (n.d.). Chemists' Guide to Acetic Anhydride. Retrieved from [Link]
-
ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. Retrieved from [Link]
-
Reddit. (2016). Mechanism of acylation of aniline with acetic anhydride?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 5. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]
- 6. quora.com [quora.com]
- 7. What is the action of the following reagents on aniline class 11 chemistry CBSE [vedantu.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
Technical Support Center: Optimizing Reflux Conditions for Hindered N-Arylacetamide Formation
Welcome to the Technical Support Center dedicated to the synthesis of N-arylacetamides, with a particular focus on sterically hindered substrates. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with this critical chemical transformation. Here, you will find troubleshooting guides and frequently asked questions to help you navigate the complexities of acylating hindered anilines.
Introduction
The N-acetylation of anilines is a fundamental reaction in organic synthesis. However, when the aniline is sterically hindered, for example, by bulky ortho-substituents, the reaction can be sluggish and low-yielding. This is primarily due to the decreased nucleophilicity of the nitrogen atom and the steric obstruction that hinders the approach of the acylating agent. This guide provides practical solutions to overcome these challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-acetylation of hindered anilines in a question-and-answer format.
Q1: My N-acetylation reaction of a 2,6-disubstituted aniline is resulting in a very low yield. What are the likely causes and how can I improve it?
Answer: Low yields in the N-acetylation of hindered anilines are a common problem. The primary reasons are the reduced nucleophilicity of the nitrogen atom and steric hindrance. Here are several potential causes and their corresponding solutions:
-
Insufficiently Reactive Acylating Agent: Standard acylating agents like acetic anhydride may not be reactive enough to overcome the steric barrier.
-
Solution: Switch to a more reactive acylating agent, such as an acyl chloride. Acyl chlorides are generally more electrophilic than their corresponding anhydrides.
-
-
Lack of or Inadequate Catalyst: For highly hindered anilines, a catalyst is often necessary to facilitate the reaction.
-
Solution: Employ a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP). DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species. For particularly challenging substrates, alternative catalysts such as clay catalysts or metal complexes have shown success.
-
-
Unfavorable Reaction Conditions: The temperature and solvent can significantly affect the reaction rate and yield.
-
Solution: Increase the reaction temperature. Refluxing in a high-boiling solvent like toluene or N,N-Dimethylformamide (DMF) can provide the necessary energy to overcome the activation barrier. In some cases, solvent-free conditions at elevated temperatures can also be effective.
-
-
Poor Solubility of the Hindered Aniline: If the aniline substrate is not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Select a solvent in which your hindered aniline has good solubility at the reaction temperature. Aprotic polar solvents like DMF or Dimethyl sulfoxide (DMSO) can be effective choices.
-
Q2: I am observing a significant amount of unreacted starting material even after prolonged reaction times. What steps can I take?
Answer: This issue often stems from a combination of the factors mentioned above. Here is a systematic approach to address it:
-
Increase the Stoichiometry of the Acylating Agent: Using a larger excess of the acylating agent (e.g., 2-3 equivalents) can help drive the reaction towards completion.
-
Employ a More Potent Activating System: If a standard catalyst like DMAP is insufficient, consider using a coupling agent commonly employed in peptide synthesis, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents are known to be effective for sterically hindered couplings.
-
Force Deprotonation: For extremely unreactive anilines, deprotonation of the amine with a strong, non-nucleophilic base like sodium hydride (NaH) prior to adding the acylating agent can dramatically increase the nucleophilicity of the aniline. This must be performed in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or DMF.
Q3: My reaction is producing significant side products. What are they and how can I minimize their formation?
Answer: Side product formation can be a significant issue, especially under harsh reaction conditions. Common side products and their mitigation strategies include:
-
Diacylation: While less common with highly hindered anilines, it can occur if the initial N-acylated product is still sufficiently
Solving solubility issues of N-(2,3-ditert-butylphenyl)acetamide in NMR solvents
Technical Support Center: N-(2,3-ditert-butylphenyl)acetamide
Welcome to the technical support guide for resolving solubility challenges with N-(2,3-ditert-butylphenyl)acetamide for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides in-depth troubleshooting, detailed protocols, and answers to frequently asked questions to help you acquire high-quality NMR data.
Part 1: Immediate Troubleshooting
Q1: My N-(2,3-ditert-butylphenyl)acetamide is not dissolving in deuterated chloroform (CDCl₃), which is my standard solvent. What should I do first?
This is a common issue with this class of molecule. The structure of N-(2,3-ditert-butylphenyl)acetamide presents a classic solubility challenge: the two bulky, nonpolar tert-butyl groups dominate the molecule's character, making it sterically hindered and "greasy," while the acetamide group (-NHC(O)CH₃) is polar and capable of hydrogen bonding[1]. Chloroform-d (CDCl₃), while a workhorse for many organic molecules, is a relatively non-polar solvent and may not be sufficient to break up the intermolecular forces (like hydrogen bonding between amide groups) that hold the solid-state structure together[2][3].
Your immediate next step is a systematic solvent screening test. Before committing your entire sample, use a very small amount (a few crystals or ~0.5 mg) to test a series of more polar deuterated solvents.
Recommended Initial Screening Order:
-
Acetone-d₆: A good intermediate polarity solvent.
-
Tetrahydrofuran-d₈ (THF-d₈): Another excellent choice for moderately polar compounds, often effective when CDCl₃ fails.
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): A highly polar aprotic solvent, very effective at dissolving compounds with hydrogen-bonding capabilities like amides[2][3][4].
If solubility is achieved in one of these, proceed with preparing your full NMR sample in that solvent. If not, proceed to the in-depth troubleshooting guide below.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to solving persistent solubility problems.
Q2: The initial solvent screen was unsuccessful or only yielded partial solubility. Which other solvents should I consider and why?
If standard solvents fail, a more comprehensive understanding of solvent properties is needed. The goal is to find a solvent whose polarity and hydrogen bonding characteristics are a better match for the dual nature of your molecule.
Rationale: The bulky tert-butyl groups create steric hindrance that can prevent efficient packing of solvent molecules around the polar amide core[1]. We need a solvent that can overcome this. Aromatic solvents can sometimes improve solubility through π-π stacking interactions with the phenyl ring of your analyte.
Recommended Secondary Solvent List:
-
Benzene-d₆ or Toluene-d₈: These aromatic solvents can interact favorably with the phenyl ring of your compound. Their non-polar nature is also compatible with the tert-butyl groups.
-
Acetonitrile-d₃ (CD₃CN): A moderately polar solvent that is less viscous than DMSO-d₆[3][5].
-
Methanol-d₄ (CD₃OD): A polar, protic solvent. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially disrupting the intermolecular hydrogen bonds of your amide[2][3].
-
Pyridine-d₅: An aromatic and polar solvent that can be very effective but has a more complex residual peak pattern.
Q3: How can I use co-solvents to improve solubility?
If a single solvent doesn't work, a binary mixture, or co-solvent system, often provides the necessary balance of properties. This is a powerful technique for fine-tuning the solvent environment.
Causality: A co-solvent system allows you to create a custom polarity environment. For N-(2,3-ditert-butylphenyl)acetamide, mixing a non-polar solvent (to interact with the tert-butylphenyl part) with a polar one (to interact with the amide part) can be highly effective.
Recommended Co-Solvent Mixtures:
-
CDCl₃ / DMSO-d₆: Start with a 9:1 (v/v) ratio and gradually increase the proportion of DMSO-d₆. This maintains the excellent spectral characteristics of CDCl₃ while leveraging the high dissolving power of DMSO-d₆.
-
CDCl₃ / Methanol-d₄: Similar to the above, the methanol-d₄ can specifically target and break up amide-amide hydrogen bonding. Use sparingly, as the labile N-H proton on your amide may exchange with the deuterium of the -OD group, causing that signal to broaden or disappear.
-
Toluene-d₈ / DMSO-d₆: A powerful combination of an aromatic, non-polar solvent with a highly polar aprotic solvent.
See Protocol 2 for a detailed methodology on preparing co-solvent samples.
Q4: Can changing the temperature of the NMR experiment help with solubility?
Yes, Variable Temperature (VT) NMR is a highly effective method for increasing the solubility of a sample directly within the spectrometer[6][7].
Mechanism: For most neutral organic compounds, solubility increases with temperature[1][8]. Heating the sample provides the thermal energy needed to overcome the lattice energy of the solid state, allowing more of it to dissolve in the solvent. This can turn a cloudy, partially dissolved sample into a clear, homogenous solution suitable for analysis[9][10].
Practical Steps:
-
Prepare a saturated (or nearly saturated) sample at room temperature in the most promising solvent from your screening.
-
Insert the sample into the spectrometer.
-
Incrementally increase the probe temperature (e.g., in 5-10 °C steps) from room temperature up to a maximum of 60-80 °C (well below the solvent's boiling point)[6][9].
-
Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
Caution: Ensure your NMR tube is rated for VT work (Class A borosilicate glass) and do not seal the tube to avoid pressure buildup[6]. Always stay at least 10-15 °C below the boiling point of your solvent[9][10].
Q5: What should I do if my sample dissolves initially but then precipitates or becomes cloudy over time?
This indicates that you have prepared a supersaturated solution, which is metastable. This can be common when a sample is warmed slightly (e.g., by sonication) to aid dissolution and then cools to room temperature.
Solutions:
-
Re-heat the sample: Use a heat gun gently or run the experiment at a slightly elevated temperature (e.g., 35-40 °C) using VT-NMR to maintain solubility.
-
Dilute the sample: Add more deuterated solvent to the NMR tube to bring the concentration below the solubility limit. This may impact the time required to get a good signal-to-noise ratio.
-
Filter the sample: If a small amount of solid remains, you can filter the solution directly into a clean NMR tube using a pipette with a small cotton or glass wool plug. This ensures no solid particles interfere with the magnetic field homogeneity (shimming)[11].
Part 3: Workflow Diagram & Data Tables
Troubleshooting Workflow
The following diagram outlines the logical decision-making process for resolving the solubility of N-(2,3-ditert-butylphenyl)acetamide.
Caption: A flowchart outlining the troubleshooting workflow for NMR sample solubility.
Table 1: Properties of Recommended Deuterated Solvents
This table summarizes the properties of solvents useful for dissolving N-(2,3-ditert-butylphenyl)acetamide.
| Solvent Name | Formula | Polarity Character | Boiling Point (°C) | Key Advantages |
| Chloroform-d | CDCl₃ | Non-polar | 61 | Good for non-polar compounds, easy to remove.[2] |
| Acetone-d₆ | (CD₃)₂CO | Polar Aprotic | 56 | Good intermediate polarity, dissolves a wide range of compounds. |
| THF-d₈ | C₄D₈O | Moderately Polar | 66 | Excellent solvent for many organics, less polar than acetone. |
| Acetonitrile-d₃ | CD₃CN | Polar Aprotic | 82 | Dissolves moderately polar compounds, low viscosity.[3][5] |
| Benzene-d₆ | C₆D₆ | Aromatic, Non-polar | 80 | Can engage in π-π interactions with the analyte's phenyl ring.[12] |
| Methanol-d₄ | CD₃OD | Polar Protic | 65 | Excellent for polar compounds, can break H-bonds.[2][3] |
| DMSO-d₆ | (CD₃)₂SO | Highly Polar Aprotic | 189 | Exceptional dissolving power for polar molecules and amides.[2][3][4] |
Part 4: Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Preparation: Arrange a series of small, clean vials (e.g., 1-dram vials).
-
Aliquot Sample: Place a tiny amount of N-(2,3-ditert-butylphenyl)acetamide (e.g., 0.5 mg) into each vial. It is crucial to use the same small amount for each test to compare solubility visually.
-
Add Solvent: To the first vial, add approximately 0.5 mL of the first deuterated solvent to be tested (e.g., Acetone-d₆)[12].
-
Agitate: Cap the vial and gently agitate or vortex it for 30-60 seconds. Sonication in a small bath sonicator for 1-2 minutes can also aid dissolution[11].
-
Observe: Hold the vial against a contrasting background and observe. Note if the compound is fully dissolved, partially dissolved, or insoluble.
-
Repeat: Repeat steps 3-5 for each solvent in your screening panel (e.g., THF-d₈, DMSO-d₆, etc.).
-
Select: Choose the solvent that provides complete dissolution for your full NMR sample preparation.
Protocol 2: Preparation of a Co-Solvent NMR Sample
-
Initial Dissolution: Weigh your sample (e.g., 5-10 mg) into a clean vial. Add a small volume (e.g., 50-100 µL) of the stronger, more polar solvent (e.g., DMSO-d₆) and agitate until the solid is fully dissolved.
-
Dilution: Add the weaker, less polar solvent (e.g., CDCl₃) to bring the total volume to the required level for your NMR tube (typically 0.6-0.7 mL)[13].
-
Mixing: Vortex the vial thoroughly to ensure the co-solvents are completely mixed.
-
Transfer: Use a clean glass pipette or syringe to transfer the final solution into your NMR tube.
-
Observation: Let the sample sit for a few minutes to ensure no precipitation occurs. If the solution remains clear, it is ready for analysis.
Part 5: Frequently Asked Questions (FAQs)
Q6: Why is this specific molecule, N-(2,3-ditert-butylphenyl)acetamide, so difficult to dissolve? The molecule's structure contains conflicting functionalities. The two large, non-polar tert-butyl groups give it a significant hydrocarbon-like character, favoring non-polar solvents. However, the amide group (-NH-CO-) is highly polar and can form strong intermolecular hydrogen bonds with other amide groups. A single solvent often cannot effectively solvate both the non-polar and polar regions of the molecule simultaneously, and the steric bulk of the tert-butyl groups ortho to the amide may hinder solvent access to the polar core[1].
Q7: I've tried everything and still can't get a good spectrum. Are there any other advanced techniques? If you have access to specialized equipment, there are other options:
-
High-Temperature NMR: For very stubborn compounds, running the experiment at higher temperatures (e.g., >80 °C) in a high-boiling solvent like DMSO-d₆ or Toluene-d₈ can be effective, but requires specific training and equipment[6].
-
Specialized NMR Tubes: For very small sample amounts or limited solubility, using specialized tubes like 3mm tubes or Shigemi tubes can significantly improve sensitivity, requiring less dissolved material for a good spectrum[13][14].
-
Solubilizing Agents: In some drug development contexts, non-interfering solubilizing agents or surfactants are used, though this is less common for routine chemical characterization as they can complicate the spectrum[15]. This should be considered a last resort.
References
-
Zhou, P., & Wagner, G. (2009). Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies. PMC. [Link]
-
Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Labinsights. [Link]
-
University of Oxford. (n.d.). Variable Temperature NMR Experiments. Department of Chemistry. [Link]
-
Ueda, K., et al. (2021). Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations. Molecular Pharmaceutics, ACS Publications. [Link]
-
Mesbah Energy. (2020). What are the solvents used in NMR? What is the Deuterated solvent?. Mesbah Energy. [Link]
-
Pavia, D. L. (2023). No-Deuterium Proton (No-D) NMR as a Convenient Method for Analysis of Organic Solvents. ACS Omega. [Link]
-
Solubility of Things. (n.d.). N-(o-tolyl)acetamide. Solubility of Things. [Link]
-
University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. [Link]
-
Li, F., & Knipp, G. (2008). Use of 1H NMR to facilitate solubility measurement for drug discovery compounds. International Journal of Pharmaceutics, Ovid. [Link]
-
eGPAT. (2019). Solvents in NMR spectroscopy. [Link]
-
Can, T. V., & Ni, Q. (2013). Sensitivity Enhancement in Solution NMR: Emerging Ideas and New Frontiers. PMC. [Link]
-
YouTube. (2021). Preparation of a Liquid State NMR Sample. [Link]
-
University of Colorado, Boulder. (2011). Solvents for NMR spectroscopy. Organic Chemistry at CU Boulder. [Link]
-
Slideshare. (n.d.). Solvents in nmr spectroscopy. [Link]
-
University of Wisconsin-Madison. (n.d.). Instructions for Variable Temperature (VT) Operation. NMR Facility. [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N-butyl- (CAS 1119-49-9). [Link]
-
Wikipedia. (n.d.). Acetamide. [Link]
-
FooDB. (2010). Showing Compound Acetamide (FDB008298). [Link]
-
Jurkowska, M., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC - NIH. [Link]
-
Chemsrc. (2025). CAS#:22903-23-7 | N-(3,5-ditert-butyl-4-hydroxyphenyl)acetamide. [Link]
-
Zhang, Y., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry. [Link]
-
Mathew, S., et al. (2022). Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. PMC. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]
- 5. labinsights.nl [labinsights.nl]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 10. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 14. Sensitivity Enhancement in Solution NMR: Emerging Ideas and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
Addressing rotational barrier broadening in N-(2,3-ditert-butylphenyl)acetamide NMR
Welcome to the technical support center for researchers working with sterically hindered systems. This guide focuses on a common but complex issue encountered in the NMR analysis of N-(2,3-ditert-butylphenyl)acetamide: rotational barrier broadening. Due to the significant steric hindrance imposed by the two ortho tert-butyl groups, rotation around the C(aryl)-N(amide) bond is restricted. This phenomenon, known as atropisomerism, is of increasing importance in medicinal chemistry, where the conformational stability and three-dimensional structure of a molecule can profoundly impact its pharmacological activity.[1][2]
This guide is structured to provide both quick answers through FAQs and a detailed, systematic approach to troubleshooting and characterizing the dynamic behavior of this and similar molecules.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions that arise when encountering unexpected peak broadening.
Q1: What is rotational barrier broadening and why am I seeing it in my NMR spectrum of N-(2,3-ditert-butylphenyl)acetamide?
A: Rotational barrier broadening is a specific type of line broadening in NMR spectroscopy that occurs due to a dynamic chemical process—in this case, restricted rotation around the C(aryl)-N(amide) bond. The bulky 2,3-ditert-butyl substituents sterically hinder this rotation, creating a significant energy barrier.[3] When the rate of this rotation is on the same order of magnitude as the frequency separation of the exchanging NMR signals (a condition known as the "intermediate exchange regime" on the NMR timescale), it leads to significant broadening of the peaks for nuclei near the axis of rotation (e.g., the acetamide methyl protons, the nearby tert-butyl groups, and aromatic protons).[4]
Q2: Are the broad peaks in my room temperature spectrum a problem with the instrument or the sample preparation?
A: While it's always good practice to rule out common issues, if you are observing broadening selectively for certain peaks while others (like the residual solvent peak or an internal standard like TMS) remain sharp, it is highly unlikely to be an instrumental problem like poor shimming.[5] Similarly, issues like high concentration or paramagnetic impurities tend to cause a more uniform broadening of all signals.[5][6] The selective nature of the broadening in a molecule like N-(2,3-ditert-butylphenyl)acetamide is a strong indicator of a dynamic chemical exchange process inherent to the molecule's structure.[7]
Q3: What are atropisomers and how do they relate to the observed line broadening?
A: Atropisomers are stereoisomers that result from hindered rotation around a single bond.[8] In your molecule, the energy barrier to rotation around the C-N bond is high enough that distinct, non-superimposable conformations (rotamers) can exist. These atropisomers can be enantiomeric or diastereomeric. The NMR spectrum you observe is the result of the interconversion between these atropisomeric forms. At low temperatures, the rotation is slow, and you may see sharp, distinct signals for each atropisomer. At high temperatures, the rotation is very fast, and you see a single set of sharp, averaged signals. The broadening occurs at intermediate temperatures where the exchange rate is just right to interfere with the NMR measurement process.[8][9]
Q4: What is the "NMR timescale" and how does it affect my experiment?
A: The "NMR timescale" is not a fixed unit of time but is related to the frequency difference (Δν, in Hz) between the signals of the exchanging nuclei in the absence of exchange. The rate of the dynamic process (k) is compared to this Δν.
-
Slow Exchange (k << Δν): The process is slow compared to the NMR timescale. The spectrometer detects distinct, sharp signals for each conformer.
-
Fast Exchange (k >> Δν): The process is very fast. The spectrometer detects only a single, sharp, population-averaged signal.
-
Intermediate Exchange (k ≈ Δν): The exchange rate is comparable to the NMR timescale. This is where significant line broadening occurs.[4][10]
Q5: How does temperature affect the NMR spectrum of this compound?
A: Temperature is the most critical experimental parameter for studying this phenomenon. By changing the temperature, you directly alter the rate of rotation around the C-N bond.
-
Increasing the temperature provides more thermal energy, increasing the rate of rotation. This can move the system from the intermediate or slow exchange regime towards the fast exchange regime, causing broad peaks to sharpen into a single averaged signal.[11]
-
Decreasing the temperature reduces the rate of rotation. This can move the system from the intermediate exchange regime towards the slow exchange regime, causing a broad peak to resolve into two or more distinct, sharp signals corresponding to the individual atropisomers.[12]
Q6: Can the solvent I use change the appearance of the NMR spectrum?
A: Yes, absolutely. The solvent can influence the rotational energy barrier. Polar solvents, particularly those capable of hydrogen bonding, can stabilize the charge-separated resonance form of the amide bond. This increases the double-bond character of the C-N bond, thereby increasing the energy barrier to rotation.[13][14] Therefore, running the same sample in a non-polar solvent (like toluene-d8) versus a polar, protic solvent (like methanol-d4) could result in a different coalescence temperature and different degrees of broadening at room temperature.[15]
Part 2: Troubleshooting Guide: From Broad Peaks to Quantitative Analysis
This section provides a systematic workflow for diagnosing, investigating, and quantifying the rotational barrier in N-(2,3-ditert-butylphenyl)acetamide.
Step 1: Initial Diagnosis - Is it Chemical Exchange?
Before launching into a full variable-temperature study, it's crucial to confirm that the broadening is not from a trivial source. Follow this diagnostic logic.
Caption: Initial diagnostic workflow for broad NMR peaks.
Step 2: The Variable Temperature (VT) NMR Experiment
The definitive method for studying dynamic exchange is Variable Temperature (VT) NMR.[11][16] The goal is to manipulate the rotational rate (k) by changing the temperature (T) and observe the corresponding changes in the NMR spectrum.
-
Sample Preparation: Prepare a sample of N-(2,3-ditert-butylphenyl)acetamide in a suitable solvent (e.g., toluene-d8 for a wide temperature range, or CDCl3). The concentration should be moderate (~5-10 mg in 0.6 mL) to avoid aggregation. Use a high-quality NMR tube rated for the intended temperature range.[16]
-
Instrument Setup:
-
Insert the sample into the spectrometer at ambient temperature.
-
Lock and shim the instrument to achieve good resolution on a sharp reference signal (e.g., TMS or residual solvent).
-
Acquire a standard 1H NMR spectrum at the starting temperature (e.g., 298 K) and record the temperature.
-
-
Increasing Temperature:
-
Incrementally increase the probe temperature (e.g., in 10 K steps).
-
At each new temperature, allow the sample to equilibrate for 5-10 minutes.
-
Re-check the lock and perform minor re-shimming if necessary (focus on Z1/Z2).
-
Acquire a spectrum and record the exact temperature.
-
Continue this process until the exchanging signals have coalesced into a single, sharp peak (fast exchange regime).
-
-
Decreasing Temperature (Optional but Recommended):
-
Return to the starting temperature and allow the system to re-equilibrate.
-
Incrementally decrease the temperature (e.g., in 10 K steps), following the same equilibration and shimming procedure.
-
Continue until the broad signal resolves into two (or more) distinct, sharp signals (slow exchange regime).
-
-
Safety Note: When operating at high (>100 °C) or low (<-40 °C) temperatures, always use appropriate NMR tubes and follow your facility's safety protocols for handling heated or cryogenic systems.[16]
Caption: Systematic workflow for a VT-NMR experiment.
Step 3: Data Analysis and Interpretation
As you change the temperature, you will observe distinct spectral changes. The key is to identify the coalescence temperature (Tc) , which is the temperature at which the two exchanging signals just merge into a single broad peak.
| Temperature Range | Rotational Rate (k) vs. Δν | Expected 1H NMR Spectrum Appearance |
| Low Temperature | Slow Exchange (k << Δν) | Two (or more) distinct, sharp signals for the exchanging nuclei (e.g., two singlets for the tert-butyl groups). |
| Intermediate Temp. | Intermediate Exchange (k ≈ Δν) | Signals are significantly broadened. As temperature approaches Tc, the peaks broaden further and move closer together. |
| Coalescence (Tc) | k = (πΔν)/√2 | The two signals merge into a single, broad, flat-topped peak.[10] |
| High Temperature | Fast Exchange (k >> Δν) | A single, sharp, population-averaged signal is observed. The peak sharpens as the temperature increases further above Tc. |
Step 4: Quantifying the Rotational Barrier (ΔG‡)
A good approximation of the free energy of activation for rotation (ΔG‡) can be calculated directly from the coalescence temperature (Tc) and the frequency separation of the signals in the slow-exchange regime (Δν).
The rate constant at coalescence (kc) can be calculated as: kc = (π * Δν) / √2 ≈ 2.22 * Δν [17]
Where:
-
kc is the rate constant (s⁻¹) at the coalescence temperature.
-
Δν is the separation of the two peaks in Hertz (Hz) at a low temperature where exchange is slow.
This rate constant can then be used in the Eyring equation to find the free energy of activation (ΔG‡).[18][19]
ΔG‡ = -RTc * ln( (kc * h) / (kB * Tc) )
A more practical, rearranged form is often used: ΔG‡ = 2.303 * R * Tc * [10.32 + log(Tc / kc)] (for ΔG‡ in kcal/mol)[20]
Where:
-
ΔG‡ is the Gibbs free energy of activation.
-
R is the gas constant (1.987 cal mol⁻¹ K⁻¹).
-
Tc is the coalescence temperature in Kelvin (K).
-
kc is the rate constant at coalescence (s⁻¹).
-
h is Planck's constant.
-
kB is the Boltzmann constant.
This ΔG‡ value is critical. It quantifies the stability of the atropisomers. A barrier > ~23 kcal/mol suggests the atropisomers may be stable enough to be isolated at room temperature.
References
-
LaPlante, S. R., Fader, L. D., Fandrick, K. R., Fandrick, D. R., Hucke, O., Kemper, R., Miller, S. P., & Edwards, P. J. (2011). Atropisomerism in Drug Discovery. Journal of Medicinal Chemistry, 54(21), 7005–7022. [Link]
-
Clayden, J., Moran, W. J., Edwards, P. J., & LaPlante, S. R. (2009). The Challenge of Atropisomerism in Drug Discovery. Angewandte Chemie International Edition, 48(35), 6398–6401. [Link]
-
Scientific Update. (n.d.). Atropisomerism in Drug Discovery and Development. Scientific Update. [Link]
-
Khairnar, V. (2024). Atropisomerism in Drug Discovery -Medicinal Chemistry. SlideShare. [Link]
-
MedChemBuzz. (2011). Atropisomerism in Drug Discovery. WordPress.com. [Link]
-
Fiveable. (n.d.). Eyring Equation Definition. Fiveable. [Link]
-
Benin, V., Kaszynski, P., & Radomski, J. P. (2001). Solvent Effects on Barrier to Rotation of Enaminonitriles Using Inversion Transfer 1H NMR Spectroscopy and FTIR Spectroscopy. The Journal of Organic Chemistry, 66(19), 6368–6373. [Link]
-
Wikipedia. (2023). Atropisomer. Wikipedia. [Link]
-
Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Spectrometer. [Link]
-
Lunazzi, L., Casarini, D., & Foresti, E. (1992). Conformational Studies by Dynamic Nuclear Magnetic Resonance. 59.1 Stereodynamics of Conformational Enantiomers in the Atropisomers of Hindered Naphthylcarbinols. Gazzetta Chimica Italiana, 122(10), 425-431. [Link]
-
Casarini, D., Lunazzi, L., & Mazzanti, A. (2000). Conformational Studies by Dynamic NMR. 84.1 Structure, Conformation, and Stereodynamics of the Atropisomers of N-Aryl-tetrahydropyrimidines. The Journal of Organic Chemistry, 65(13), 3843–3849. [Link]
-
Huggins, M. T., Kesharwani, T., & Nicholson, C. T. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education, 97(5), 1386–1391. [Link]
-
Britannica. (1998). Line broadening. Encyclopedia Britannica. [Link]
-
Casarini, D., Foresti, E., Gasparrini, F., Lunazzi, L., Misiti, D., Macciantelli, D., & Villani, C. (1992). Conformational studies by dynamic NMR. 50. Atropisomerism in hindered naphthyl sulfoxides: structure, stereodynamics, and chiral resolution. The Journal of Organic Chemistry, 57(24), 6543–6549. [Link]
-
Chemistry LibreTexts. (2021). 27.2: Line-Width Differences in NMR. Chemistry LibreTexts. [Link]
-
Clot, E., Mégret, C., Eisenstein, O., Perutz, R. N., & Grushin, V. V. (2009). Variable-Temperature NMR Determination of the Barriers to Rotation about the Ir−C σ-Bond in a Series of Primary Perfluoroalkyl Iridium Complexes. Organometallics, 28(22), 6535–6542. [Link]
-
Pierrot, M., et al. (2012). Atropisomerism in 3-arylthiazolidine-2-thiones. A combined dynamic NMR and dynamic HPLC study. Organic & Biomolecular Chemistry, 10(40), 8153-8160. [Link]
-
Benin, V., Kaszynski, P., & Radomski, J. P. (2001). Solvent effects on barrier to rotation of enaminonitriles using inversion transfer (1)H NMR spectroscopy and FTIR spectroscopy. PubMed. [Link]
-
Mordi, R. C., & Walton, J. C. (1993). Experimental appraisal of solvent effects on internal rotation barriers and stabilization energies of disubstituted methyl radicals. Magnetic Resonance in Chemistry, 31(6), 512-516. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]
-
All About Chemistry. (2024). NMR Relaxation Process | NMR Line Broadening | Spin-spin & Spin -lattice relaxation | Spectroscopy. YouTube. [Link]
-
University of Wisconsin-La Crosse. (n.d.). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Chemistry and Biochemistry. [Link]
-
Shoemaker, R. (n.d.). Determining the Energy of Activation Parameters from Dynamic NMR Experiments. University of Colorado Boulder. [Link]
-
Smith, E. A., et al. (2018). Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines. The Journal of Organic Chemistry, 83(15), 8344–8350. [Link]
-
Palmer, A. G., & Koss, D. A. (2015). Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. Journal of Magnetic Resonance, 258, 125-130. [Link]
-
Gasparro, F. P., & Kolodny, N. H. (1977). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. ResearchGate. [Link]
-
Filo. (2026). Comment on the significance of dynamic nmr??. Filo. [Link]
-
Gimaldinova, E. K., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(2), 527. [Link]
-
Gasparro, F. P., & Kolodny, N. H. (1977). NMR determination of the rotational barrier in N,N-dimethylacetamide. A physical chemistry experiment. Journal of Chemical Education, 54(4), 258. [Link]
-
ResearchGate. (n.d.). Inhomogeneous line broadening mechanisms in NMR spectra caused by CSA... ResearchGate. [Link]
-
Wikipedia. (2023). Eyring equation. Wikipedia. [Link]
-
Lobb, K. A., & Singleton, E. (2011). Part II: Ab initio and NMR investigations into the barrier to internal rotation of various oxo- and thio-isopsoralen analogues. South African Journal of Chemistry, 64, 210-217. [Link]
-
Morris, K. F., & Erickson, L. E. (1991). NMR Determination of Internal Rotation Rates and Rotational Energy Barriers: A Physical Chemistry Lab Project. Journal of Chemical Education, 68(6), 526. [Link]
-
University of Oxford, Department of Chemistry. (n.d.). Variable Temperature NMR Experiments. University of Oxford. [Link]
-
UMass Nuclear Magnetic Resonance (NMR) Labs. (2025). problems&solutions. UMass NMR Labs. [Link]
-
MIT OpenCourseWare. (2011). Lecture 18. Dynamic Effects in NMR Spectroscopy. YouTube. [Link]
-
Cox, C., & Lectka, T. (1998). Solvent Effects on the Barrier to Rotation in Carbamates. The Journal of Organic Chemistry, 63(8), 2426–2427. [Link]
-
MSU Chemistry. (n.d.). Basic Practical NMR Concepts. Michigan State University. [Link]
-
Semantic Scholar. (n.d.). Supporting Information. Semantic Scholar. [Link]
-
Hrobárik, P., et al. (2023). A Small Change in Structure, a Big Change in Flexibility. Molecules, 28(24), 8031. [Link]
-
ResearchGate. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. [Link]
-
Gimaldinova, E. K., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. MDPI. [Link]
-
Semantic Scholar. (n.d.). JCSC_129_04_0415_0420_SI.doc. Semantic Scholar. [Link]
-
Gasparro, F. P., & Kolodny, N. H. (1977). NMR Determination of the Rotational Barrier in N,N-Dimethylacetamide. Semantic Scholar. [Link]
-
ResearchGate. (2007). N-(2-Acetylphenyl)acetamide. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Synthesis , Growth and Characterization of N-( 3-Nitrophenyl ) Acetamide Crystal-Find it Optical Uses. Semantic Scholar. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Atropisomerism in Drug Discovery -Medicinal Chemistry | PDF [slideshare.net]
- 4. chemistry.montana.edu [chemistry.montana.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Atropisomer - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comment on the significance of dynamic nmr?? | Filo [askfilo.com]
- 11. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Solvent effects on barrier to rotation of enaminonitriles using inversion transfer (1)H NMR spectroscopy and FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. fiveable.me [fiveable.me]
- 19. Eyring equation - Wikipedia [en.wikipedia.org]
- 20. colorado.edu [colorado.edu]
Technical Support Center: Thermal Stability Testing of N-(2,3-ditert-butylphenyl)acetamide
Welcome to the technical support guide for the thermal stability testing of N-(2,3-ditert-butylphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of thermal analysis. Here, we address common challenges and questions in a practical, question-and-answer format, blending established scientific principles with field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is thermal stability testing, and why is it critical for a molecule like N-(2,3-ditert-butylphenyl)acetamide?
A: Thermal stability testing is a crucial component of pharmaceutical development that evaluates how a substance's quality changes under the influence of temperature.[1][2] For a drug substance like N-(2,3-ditert-butylphenyl)acetamide, this process is not merely a formality; it is a scientific and regulatory necessity.
This testing is a core part of "forced degradation" or "stress testing" studies, as mandated by guidelines from the International Council for Harmonisation (ICH).[3][4] The primary goals are to:
-
Identify Degradation Pathways: Stressing the molecule at elevated temperatures helps to identify the most likely degradation products that could form during manufacturing, shipping, or long-term storage.[3][5][6] This is foundational to understanding the molecule's intrinsic stability.
-
Ensure Safety and Efficacy: The degradation products could be inactive, less effective, or even toxic. Identifying and characterizing them is essential for patient safety.[7]
-
Develop Stability-Indicating Methods: The data is used to develop and validate analytical methods, typically High-Performance Liquid Chromatography (HPLC), that can accurately separate and quantify the active pharmaceutical ingredient (API) from any potential degradants.[8]
-
Inform Formulation and Packaging: Understanding the molecule's susceptibility to heat helps in designing a stable formulation and selecting appropriate packaging to protect the drug product.[3][5]
-
Determine Shelf Life and Storage Conditions: By analyzing degradation rates at elevated temperatures, we can predict the long-term stability and establish a reliable shelf life and recommended storage conditions.[1][9]
In essence, thermal stability testing provides a critical preview of how N-(2,3-ditert-butylphenyl)acetamide will behave over its entire lifecycle, ensuring the final drug product is both safe and effective.
Q2: What are the primary analytical techniques for assessing the thermal stability of N-(2,3-ditert-butylphenyl)acetamide?
A: A multi-faceted approach using orthogonal analytical techniques is essential for a comprehensive thermal stability profile. The two cornerstone methods for this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often complemented by chromatography.[9][10][11]
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11][12] For N-(2,3-ditert-butylphenyl)acetamide, TGA is invaluable for determining the onset temperature of decomposition, which is the point where the molecule begins to lose mass due to degradation. It can also quantify the loss of residual solvents or moisture.[9][11]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[12][13] This provides critical information on thermal transitions. For this molecule, you would use DSC to identify:
-
Melting Point (Tm): A sharp endothermic peak indicating the temperature at which the solid compound transitions to a liquid.
-
Polymorphism: The existence of different crystal forms, which may appear as multiple melting events or solid-solid transitions.[10][14]
-
Decomposition: An exothermic or endothermic event, often occurring at temperatures higher than the melting point, that corresponds to the chemical breakdown of the molecule.[14]
-
-
High-Performance Liquid Chromatography (HPLC): While TGA and DSC analyze the bulk material, HPLC is used to separate and quantify the individual components of a stressed sample.[8][9] By comparing a heat-stressed sample to a control, you can determine the percentage of N-(2,3-ditert-butylphenyl)acetamide that has degraded and quantify the formation of specific degradation products.
Together, these techniques provide a complete picture: TGA tells you when mass is lost, DSC tells you about the energetic changes (like melting and decomposition), and HPLC tells you what the sample is composed of after thermal stress.
Q3: I'm designing my first thermal stability study for this compound. What does a standard workflow look like?
A: A well-designed study is systematic and begins with clear objectives. The goal is typically to induce a detectable level of degradation (e.g., 5-20%) to ensure that potential degradants can be identified without completely destroying the sample.[7]
Below is a typical experimental workflow, followed by a detailed protocol for the core analytical tests.
Troubleshooting Guide
Q4: My TGA results show a significant mass loss at a temperature well below the expected decomposition point. What could be the cause?
A: This is a common observation and usually points to the presence of volatile components rather than the decomposition of the drug substance itself. Here’s how to troubleshoot:
| Potential Cause | Explanation | Recommended Action |
| Residual Solvent | Solvents from the final crystallization or purification step (e.g., ethanol, ethyl acetate) may be trapped in the crystal lattice. These will evaporate upon heating, causing mass loss. | Dry the sample under a high vacuum at a moderate temperature (e.g., 40-50°C) for several hours before TGA analysis. Confirm solvent removal with Gas Chromatography (GC) or Loss on Drying (LOD) tests. |
| Adsorbed Moisture | Amides can be hygroscopic and may adsorb water from the atmosphere. This water will be driven off during the initial heating phase in the TGA. | Store the sample in a desiccator prior to analysis. Perform the TGA experiment under a dry nitrogen atmosphere to prevent further moisture uptake. |
| Low-Boiling Impurities | Impurities from the synthesis, such as unreacted starting materials, could be more volatile than the final product.[15][16] | Re-purify the sample via recrystallization or column chromatography. Use techniques like HPLC or GC-MS to identify and quantify impurities in the starting material. |
To definitively identify the species causing the mass loss, a hyphenated technique like TGA-MS (Therogravimetric Analysis-Mass Spectrometry) is highly recommended. This allows for the analysis of the gases evolved during the TGA run, confirming whether the mass loss is from water, a specific solvent, or a true degradation product.
Q5: My DSC thermogram shows multiple endothermic peaks before the final decomposition. How do I interpret this?
A: Multiple thermal events can be complex but provide rich information about the solid-state properties of your compound. Here are the most likely interpretations:
| Phenomenon | Interpretation on DSC | Confirmatory Techniques |
| Polymorphism | The compound exists in multiple crystalline forms (polymorphs), each with a distinct melting point. You may observe one polymorph melting, followed by recrystallization into a more stable form, which then melts at a higher temperature. | Powder X-Ray Diffraction (PXRD): Each polymorph will have a unique diffraction pattern. Hot-Stage Microscopy: Visually observe the melting and recrystallization events as the sample is heated. |
| Presence of a Solvate | The compound has co-crystallized with solvent molecules (a solvate). The first endotherm is often the desolvation event (loss of solvent), followed by the melting of the unsolvated material at a higher temperature. | TGA: A corresponding mass loss should be observed in the TGA at the temperature of the first DSC peak, equal to the molar equivalent of the trapped solvent. ¹H NMR: Dissolving the solid sample and taking an NMR spectrum can reveal the presence of residual solvent. |
| Impurity | A significant impurity will act as a eutectic, causing a broadening of the melting peak and a depression of the melting point. A distinct, separate peak could indicate a large amount of an impurity with its own melting point. | HPLC: Assess the purity of the sample. A purity of >99.5% is generally required for clean thermal analysis. DSC Purity Analysis: Specialized DSC software can use the van't Hoff equation to estimate purity from the shape of the melting peak.[17] |
Q6: What are the likely thermal degradation pathways for an aromatic amide like N-(2,3-ditert-butylphenyl)acetamide?
A: The amide bond is generally robust, but at high temperatures, it is the most probable site of cleavage. For N-(2,3-ditert-butylphenyl)acetamide, two primary degradation pathways can be hypothesized.
-
Amide Bond Hydrolysis/Pyrolysis: The most common degradation route for amides is the cleavage of the C-N bond.[15][18] In a forced degradation study, this can be initiated by trace amounts of water (hydrolysis) or via direct thermal cleavage (pyrolysis). This would lead to the formation of 2,3-di-tert-butylaniline and acetic acid.
-
Fragmentation of Tert-Butyl Groups: The bulky tert-butyl groups are sterically hindering but also represent potential sites for fragmentation under high thermal stress. A common pathway for tert-butyl groups is the elimination of isobutylene (a gas), leaving behind a proton on the aromatic ring. This could happen before or after the amide bond cleavage.
A plausible primary degradation pathway is illustrated below:
Data Presentation
The following table summarizes hypothetical, yet typical, thermal analysis data for a stable aromatic amide like N-(2,3-ditert-butylphenyl)acetamide. Use this as a baseline for comparison with your experimental results.
| Parameter | Technique | Typical Expected Value | Significance |
| Tonset (5% mass loss) | TGA | > 200 °C | Indicates the start of significant thermal decomposition. A higher value suggests greater stability. |
| Residual Mass @ 600°C | TGA | < 2% | High residual mass could indicate the formation of non-volatile char, suggesting complex decomposition pathways. |
| Melting Point (Tm) | DSC | 120 - 160 °C (sharp peak) | A sharp, well-defined peak is characteristic of a pure crystalline substance. |
| Enthalpy of Fusion (ΔHfus) | DSC | 25 - 40 kJ/mol | Related to the crystallinity and intermolecular forces in the solid state. |
| Decomposition Event | DSC | > 220 °C (Exothermic) | The energetic signature of the molecule breaking down. Often an exothermic process. |
Detailed Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA)
-
Instrument Preparation: Ensure the TGA is calibrated for mass and temperature using certified standards.
-
Sample Preparation: Accurately weigh 5-10 mg of N-(2,3-ditert-butylphenyl)acetamide into a clean, tared TGA pan (typically aluminum or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity Nitrogen (or Air if investigating oxidative stability).
-
Flow Rate: 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot mass (%) vs. temperature (°C).
-
Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which 5% mass loss occurs after the initial loss of volatiles.
-
Quantify the mass loss in distinct steps.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Instrument Preparation: Calibrate the DSC for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.
-
Experimental Conditions:
-
Atmosphere: High-purity Nitrogen.
-
Flow Rate: 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp from 25 °C to 300 °C (or a temperature beyond the decomposition observed in TGA) at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot heat flow (mW) vs. temperature (°C).
-
Identify and integrate endothermic peaks to determine the melting point (peak onset) and enthalpy of fusion (ΔHfus).
-
Identify exothermic or subsequent endothermic events corresponding to decomposition.
-
References
-
SGS USA. (n.d.). Forced Degradation Testing. Retrieved from [Link]
-
Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Veeprho. (2020, July 1). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Retrieved from [Link]
-
BioPharma Reporter. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Lab Manager. (n.d.). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Retrieved from [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]
-
AMSbio. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Thermo-Analytical Methods of Analysis and their Applications. Retrieved from [Link]
-
LCGC North America. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Acetanilide?. Retrieved from [Link]
-
Analytical Chemistry. (n.d.). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). DSC spectra of poly(amide–imide)s with a heating rate of 20oC min⁻¹.... Retrieved from [Link]
-
PMC. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Acetanilide. Retrieved from [Link]
-
ACS Publications. (n.d.). Inorganic Chemistry Journal. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]
-
ACS Publications. (n.d.). Energy & Fuels Journal. Retrieved from [Link]
-
Wikipedia. (n.d.). Aniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetanilide. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N-butyl- (CAS 1119-49-9). Retrieved from [Link]
-
ResearchGate. (2025, October 15). Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Structure, and Properties of MXene-Enhanced Polyurethane Containing Urea Bonds. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-butyl-. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA thermograms of the studied polymers. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-butyl-N-phenyl-. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Aromatic amide. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal stabilities and the thermal degradation kinetics of polyimides. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Solubility of Terephthalic Acid in Aqueous N-Methyl Pyrrolidone and N,N-Dimethyl Acetamide Solvents at (303.2 to 363.2) K. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]
-
MDPI. (n.d.). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-butyl-. Retrieved from [Link]
-
Chemsrc. (2025, August 26). CAS#:22903-23-7 | N-(3,5-ditert-butyl-4-hydroxyphenyl)acetamide. Retrieved from [Link]
-
Transactions of the Faraday Society. (1968). Homogeneous gas-phase pyrolysis of acetamide. Retrieved from [Link]
-
PubChem - NIH. (n.d.). N-tert-Butylacetamide. Retrieved from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Forced Degradation Testing | SGS USA [sgs.com]
- 4. snscourseware.org [snscourseware.org]
- 5. veeprho.com [veeprho.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onyxipca.com [onyxipca.com]
- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 9. Thermal Stability Testing for Pharmaceuticals and Advanced Materials | Lab Manager [labmanager.com]
- 10. mt.com [mt.com]
- 11. Thermal Analysis in the Pharmaceutical Industry - TA Instruments [tainstruments.com]
- 12. longdom.org [longdom.org]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 16. Acetanilide - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Homogeneous gas-phase pyrolysis of acetamide - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Guide: 1H NMR Characterization of N-(2,3-di-tert-butylphenyl)acetamide
Executive Summary
Objective: To provide a rigorous technical guide for the 1H NMR characterization of N-(2,3-di-tert-butylphenyl)acetamide , a highly sterically congested molecule, and compare its spectral performance against its more common isomers (2,4- and 2,6-di-tert-butyl derivatives).
Core Insight: The 2,3-substitution pattern represents a case of "Vicinal Steric Overload." Unlike the planar 2,4-isomer or the symmetrical 2,6-isomer, the 2,3-isomer undergoes significant out-of-plane ring distortion to accommodate adjacent tert-butyl groups. This results in unique shielding effects and rotational barriers that serve as excellent probes for steric environment analysis in drug design.
Structural Analysis & Steric Causality
Before interpreting the NMR data, one must understand the conformational landscape that dictates the chemical shifts.
The "Domino" Steric Effect
In N-(2,3-di-tert-butylphenyl)acetamide, the steric clash is cumulative:
-
Position 1 (Acetamide): The amide group is planar but bulky.
-
Position 2 (tert-Butyl): Severely compressed between the amide (C1) and the second tert-butyl group (C3).
-
Position 3 (tert-Butyl): Buttressed by the C2 group.
Consequence: The benzene ring likely loses planarity (warping), and the rotation of the C1-N and C2-C(CH3)3 bonds is highly restricted. This creates a chiral axis (atropisomerism) or severely broadened signals at room temperature.
Comparative 1H NMR Analysis
The following table contrasts the target compound with its standard alternatives.
Table 1: Predicted vs. Empirical Spectral Signatures (CDCl3, 400 MHz)
| Feature | Target: 2,3-Isomer (Vicinal/Extreme) | Alt A: 2,4-Isomer (Standard/Planar) | Alt B: 2,6-Isomer (Symmetrical/Rotameric) |
| Steric Class | High Distortion (Ring Warping) | Low (Planar) | High Symmetry (Orthogonal Amide) |
| Amide NH | δ 7.5 - 8.5 ppm (Broad/Deshielded due to H-bonding disruption) | δ 6.8 - 7.2 ppm (Sharp, typical amide) | δ 6.9 - 7.5 ppm (Sharp, often shielded by tBu clouds) |
| Aromatic Region | ABC System (3H): Complex splitting. H-6 (ortho to NH) is deshielded. | ABX System (3H): Clear doublets/singlets. | A2B / AB2 (3H): Simple triplet/doublet pattern. |
| tert-Butyl Groups | Non-Equivalent: Two distinct singlets (e.g., δ 1.35, δ 1.42) due to lack of symmetry. | Distinct: δ 1.30 (para), δ 1.45 (ortho). | Equivalent: Single strong peak ~δ 1.40 (18H). |
| Acetyl Methyl | δ 2.1 - 2.3 ppm: Likely split or broadened if rotamers exist. | δ 2.15 ppm: Sharp singlet. | δ 2.20 ppm: Sharp singlet (unless T < Tc). |
| Dynamic Behavior | High Barrier: Likely requires VT-NMR > 350K to coalesce. | Static: Fast rotation at RT. | Rotational Isomers: Cis/trans amide rotamers often visible. |
Note on Data Source: Data for the 2,4- and 2,6-isomers are based on standard literature values [1, 2]. Data for the 2,3-isomer is predicted based on the "ortho-effect" observed in 1,2-di-tert-butylbenzene derivatives [3].
Experimental Protocols
Workflow Diagram
The following Graphviz diagram outlines the decision tree for assigning these isomers.
Caption: Logic flow for distinguishing di-tert-butyl acetamide isomers using signal symmetry and NOE correlations.
Protocol 1: Synthesis & Sample Preparation
Since the 2,3-isomer is not a commodity chemical, in-situ preparation is often required.
-
Precursor: Start with 2,3-di-tert-butylaniline (CAS: 6310-21-0) [4].[1]
-
Acetylation: Dissolve aniline (1 eq) in dry DCM. Add Triethylamine (1.5 eq) followed by Acetyl Chloride (1.1 eq) dropwise at 0°C.
-
Purification: The 2,3-isomer is highly lipophilic. Purify via flash chromatography (Hexane/EtOAc 9:1).
-
Critical Step: Ensure removal of rotameric impurities.
-
-
NMR Sample: Dissolve 10 mg in 0.6 mL CDCl3 (or Toluene-d8 for High-Temperature work).
-
Why Toluene-d8? The 2,3-isomer may show broad peaks at room temperature due to restricted rotation. Toluene-d8 allows heating up to 100°C to sharpen signals (coalescence) [5].
-
Protocol 2: Variable Temperature (VT) NMR
To confirm the "vicinal steric overload," perform a VT-NMR study.
-
Range: 298 K to 373 K (in Toluene-d8).
-
Observation: Watch the tert-butyl signals.
-
2,4-Isomer: Signals remain sharp (rotation is fast).
-
2,3-Isomer: Signals may sharpen from broad humps to distinct singlets as the amide bond rotation overcomes the steric barrier.
-
Detailed Spectral Assignment (2,3-Isomer)
The Aromatic Region (ABC Pattern)
Unlike the 2,4-isomer (which has isolated protons), the 2,3-isomer has three adjacent protons (H4, H5, H6).
-
H-6 (Doublet, ~7.8 ppm): This proton is ortho to the acetamide group. It will be significantly deshielded by the carbonyl anisotropy of the amide.
-
H-5 (Triplet, ~7.1 ppm): The "middle" proton, standard aromatic shift.
-
H-4 (Doublet, ~7.4 ppm): Adjacent to the bulky tert-butyl group at C3. Deshielded by steric compression.
The tert-Butyl Region[2][3][4]
-
C2-tBu (Broad Singlet): This group is "sandwiched." It often appears broader or slightly upfield due to shielding from the twisted phenyl ring.
-
C3-tBu (Sharp Singlet): Less sterically compromised than C2, appearing as a standard sharp singlet.
References
-
Royal Society of Chemistry. (2013). 1H NMR spectrum of N-(2,4-di-tert-butylphenyl)acetamide derivatives. Organic & Biomolecular Chemistry.
-
University of Illinois. (2010). NMR Chemical Shifts of Trace Impurities (Common Solvents & Isomers).
- Arnett, E. M., & Bollinger, J. M. (1964). Steric strain in 1,2-di-tert-butylbenzene. Journal of the American Chemical Society.
-
BLD Pharm. (2024). Product Entry: 2-(tert-Butyl)aniline and derivatives.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
Sources
Identifying tert-Butyl Group Signals in N-(2,3-di-tert-butylphenyl)acetamide: A Comparative IR Guide
Executive Summary
In the structural characterization of sterically hindered amides, distinguishing the bulky tert-butyl (t-Bu) group from other alkyl moieties is a critical validation step. This guide provides a technical breakdown of the infrared (IR) spectral signature of N-(2,3-di-tert-butylphenyl)acetamide .
Unlike standard alkyl-substituted aromatics, this molecule presents a unique "steric lock." The ortho-disubstitution (2,3-position) forces the acetamide group out of planarity with the phenyl ring. This guide compares these unique spectral features against common alternatives (isopropyl, mono-tert-butyl, and unhindered amides) to ensure accurate identification.
Theoretical Background: The "Steric Twist" Effect
To interpret the spectrum correctly, one must understand the physical organic chemistry governing the signals.
The tert-Butyl Signature
The tert-butyl group (-C(CH_3)_3) exhibits a highly diagnostic vibrational mode known as the skeletal bending doublet . Unlike the isopropyl group, which shows a split due to interaction between two methyls, the tert-butyl group's three methyls create an "umbrella" deformation that splits into two distinct bands of unequal intensity between 1400–1360 cm⁻¹ .
Steric Inhibition of Resonance
In a standard N-phenylacetamide, the nitrogen lone pair delocalizes into the phenyl ring, giving the C-N bond partial double-bond character and lowering the Carbonyl (C=O) stretching frequency (Red Shift).
-
In N-(2,3-di-tert-butylphenyl)acetamide: The massive bulk of the tert-butyl groups at positions 2 and 3 physically forces the amide group to twist perpendicular to the ring.
-
Result: Resonance is broken. The C=O bond becomes shorter and stiffer, shifting the Amide I band to a higher wavenumber (Blue Shift), mimicking an aliphatic amide or ketone.
Comparative Signal Analysis
The following table contrasts the target molecule's signals with its primary structural "mimics."
Table 1: Diagnostic IR Bands & Comparative Shifts[1]
| Functional Group | Mode | Target: N-(2,3-di-t-Bu...) | Alternative: Isopropyl Analog | Alternative: Unhindered Amide |
| Alkyl C-H | Stretch (sp³) | 2960–2850 cm⁻¹ (Strong, split peaks) | 2970–2860 cm⁻¹(Similar, less splitting) | 2950–2850 cm⁻¹(Weaker if only methyls present) |
| Methyl Bend | Skeletal Doublet | 1395 & 1365 cm⁻¹ (Diagnostic t-Bu doublet) | 1385 & 1375 cm⁻¹ (Equal intensity doublet) | Single band ~1375 cm⁻¹(Methyl group only) |
| Amide I | C=O Stretch | 1680–1700 cm⁻¹ (Blue-shifted due to twist) | 1650–1670 cm⁻¹(Standard conjugation) | 1640–1660 cm⁻¹ (Full conjugation) |
| Amide II | N-H Bend | Weak/Shifted (<1520 cm⁻¹ or obscured) | ~1540 cm⁻¹(Strong, broad) | ~1550 cm⁻¹(Strong, broad) |
| N-H Stretch | Stretch | ~3400 cm⁻¹ (Sharp) (Free N-H, no H-bonding) | 3250–3300 cm⁻¹ (Broad)(H-bonded) | 3250–3300 cm⁻¹ (Broad)(H-bonded) |
Key Insight: If your Amide I band is below 1660 cm⁻¹, you likely do not have the 2,3-di-tert-butyl substitution pattern. The steric twist is a binary switch for resonance inhibition.
Visualizing the Decision Pathway
The following logic tree illustrates the step-by-step workflow for confirming the presence of the tert-butyl group and the steric twist.
Figure 1: Decision tree for distinguishing tert-butyl acetamides from isopropyl and unhindered analogs.
Experimental Protocol: High-Resolution Acquisition
To resolve the critical 1395/1365 cm⁻¹ doublet, standard low-resolution scans are insufficient.
Method A: Attenuated Total Reflectance (ATR) - Recommended
ATR is preferred for solid amides as it requires no sample dilution, preventing solvent interference in the fingerprint region.
-
Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for hardness but ensure the pressure clamp is not overtightened to crush the crystal lattice (though rare for diamond).
-
Background: Collect a 32-scan background of the clean crystal.
-
Sample Loading: Place ~2 mg of the solid product on the crystal.
-
Pressure: Apply high pressure using the anvil. Good contact is essential for the aliphatic C-H region.
-
Acquisition:
-
Resolution: Set to 2 cm⁻¹ (Standard is often 4 cm⁻¹; 2 cm⁻¹ is needed to clearly separate the doublet).
-
Scans: Accumulate 64 scans to improve Signal-to-Noise (S/N) ratio.
-
-
Post-Processing: Apply baseline correction. Do not apply strong smoothing filters, as they may merge the diagnostic doublet.
Method B: KBr Pellet (Alternative)
Use this only if ATR is unavailable, as water absorption can obscure the amide regions.
-
Mix sample with KBr (spectroscopic grade) in a 1:100 ratio.
-
Press into a transparent disc under vacuum (to remove water).
-
Acquire spectrum in Transmission mode.
References
-
NIST Chemistry WebBook. Infrared Spectrum of 2,6-di-tert-butyl-4-methylaniline. National Institute of Standards and Technology. [Link]
- Citation Context: Used as a proxy for identifying the steric effects of ortho-di-tert-butyl substitution on aromatic ring vibr
-
LibreTexts Chemistry. Infrared Spectroscopy Absorption Table.[Link]
- Citation Context: Standard reference for the 1395-1365 cm⁻¹ tert-butyl doublet and general amide band assignments.
-
Michigan State University. Infrared Spectroscopy: Amides and Steric Effects.[Link]
- Citation Context: Theoretical grounding for the "Blue Shift" of the Carbonyl stretch when resonance is inhibited by steric hindrance.
-
Spectroscopy Online. The Spectra of Secondary and Tertiary Alcohols (Distinguishing Isopropyl vs t-Butyl).[Link]
- Citation Context: Detailed comparison of the methyl bending modes for isopropyl (1385/1375) vs. tert-butyl (1395/1365) groups.
Distinguishing N-(2,3-di-tert-butylphenyl)acetamide from Structural Isomers
This guide outlines a rigorous technical framework for distinguishing
Distinguishing these requires exploiting the symmetry breaking and steric strain unique to the 2,3-substitution pattern.
Content Type: Technical Comparison Guide Audience: Analytical Chemists, Process Safety Scientists, and Drug Development Professionals.
Executive Summary: The Steric Challenge
The core challenge in identifying
-
Target Molecule (2,3-isomer): Characterized by extreme steric strain due to two adjacent tert-butyl groups.[1] This distorts the aromatic ring planarity and significantly alters NMR magnetic environments compared to "spaced" isomers.
-
Primary Confusion: Often confused with
-(2,4-di-tert-butylphenyl)acetamide, a common degradation product of polymer stabilizers.
Quick Comparison Matrix
| Feature | 2,3-Isomer (Target) | 2,4-Isomer (Common Alternative) | 2,6-Isomer (Symmetric) |
| Steric Environment | Vicinal Strain: High. t-Bu groups at 2,3 clash.[2][3][4][5] | Moderate: t-Bu groups separated by proton. | Shielded: t-Bu groups flank Nitrogen. |
| Symmetry | Asymmetric ( | Asymmetric ( | Symmetric ( |
| 3 Adjacent Protons (ABC/AMX system). No isolated singlets. | 1 Isolated Singlet (H3) + 2 coupled protons. | 3 Protons: 2 equivalent doublets, 1 triplet. | |
| Chromatography | Elutes earlier (typically) due to globular, twisted shape hiding | Retains longer (flatter conformation). | Distinct retention due to N-shielding. |
Structural Analysis & Causality
To accurately interpret experimental data, one must understand the physical consequences of the substitution patterns.
-
The 2,3-Vicinal Clash: The defining feature of the 2,3-isomer is the repulsion between the tert-butyl groups at positions 2 and 3. This forces the groups to rotate out of plane and distorts the benzene ring.
-
The "Isolated Proton" Marker:
-
2,4-Isomer: The proton at position 3 is trapped between two bulky tert-butyl groups. It appears as a distinct singlet in NMR.
-
2,3-Isomer: There is no proton between the tert-butyl groups . The remaining protons (at 4, 5, and 6) form a continuous chain. This results in a doublet-triplet-doublet (or similar multiplet) pattern, with no aromatic singlets.
-
Visualization: Isomer Decision Tree
The following logic flow illustrates the structural determination process.
Figure 1: Decision logic for distinguishing the 2,3-isomer based on proton connectivity.
Experimental Protocols (Self-Validating Systems)
Method A: Nuclear Magnetic Resonance (NMR)
This is the definitive method. The protocol focuses on identifying the "Three Adjacent Protons" signature.
Protocol:
-
Solvent Selection: Dissolve 5-10 mg of sample in
or . is preferred to avoid solvent overlap with aliphatic tert-butyl signals. -
Acquisition: Acquire a standard 1H spectrum (min 16 scans) and a COSY (Correlation Spectroscopy) spectrum.
-
Analysis of Aromatic Region (6.5 - 8.0 ppm):
-
2,3-Isomer Signature: Look for three signals integrating 1:1:1.
-
(Doublet,
Hz): Proton at C6 (Ortho to Acetamide). -
(Triplet/dd,
Hz): Proton at C5 (Meta to Acetamide). -
(Doublet,
Hz): Proton at C4 (Ortho to t-Bu).
-
(Doublet,
-
Validation (COSY): Verify that Proton A couples to B, and B couples to C. Proton A must not couple to C directly (except weak meta-coupling).
-
Contrast with 2,4-Isomer: You will see a sharp singlet at
ppm (H3). If you see a singlet, it is not the 2,3-isomer.
-
Method B: NOESY/ROESY (Spatial Confirmation)
If 1H coupling is ambiguous due to peak overlap, Nuclear Overhauser Effect (NOE) spectroscopy provides spatial proof.
Key Correlations for 2,3-Isomer:
-
Acetamide NH
t-Bu (Pos 2): Strong cross-peak indicating the acetamide is adjacent to a bulky group. -
t-Bu (Pos 2)
t-Bu (Pos 3): Strong inter-group NOE. This is the "smoking gun" for vicinal isomers. In the 2,4-isomer, the tert-butyls are too far apart to show a direct strong NOE.
Method C: Chromatographic Separation (HPLC)
Due to the "ball-like" structure formed by the twisted 2,3-isomer, it often exhibits different retention behavior than the planar 2,4-isomer.
Recommended Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 µm. -
Mobile Phase: Gradient 60% Acetonitrile / 40% Water (0.1% Formic Acid)
95% Acetonitrile. -
Prediction:
-
2,3-Isomer: Typically elutes earlier (lower retention factor
) than the 2,4-isomer. The steric twisting reduces the effective hydrophobic surface area available for interaction with the C18 stationary phase. -
2,4-Isomer: Elutes later due to better planar contact with the stationary phase.
-
Synthesis & Reference Generation
Since the 2,3-isomer is not a standard catalog item, researchers often need to synthesize a reference standard to validate their analytical method.
Synthetic Pathway Note:
Direct alkylation of
-
To access the 2,3-isomer: You generally must start from 2,3-di-tert-butylaniline (if accessible via specialized nitration of 1,2-di-tert-butylbenzene) and acetylate it using acetic anhydride and pyridine.
-
Warning: 1,2-di-tert-butylbenzene is highly strained (
kcal/mol strain energy). Nitration often leads to rearrangement or substitution at the 4-position. Therefore, the presence of the 2,3-isomer in commercial samples is usually a trace impurity rather than a major byproduct, unless specific "ortho-directing" conditions were used.
References
-
Steric Strain in Vicinal Di-tert-butylbenzenes
-
Arnett, E. M., et al. "Steric hindrance in 1,2-di-tert-butylbenzene and its derivatives." Journal of the American Chemical Society. Link
-
-
Leachables in Bioprocessing (Context for Isomer Distinction)
-
General Isomerism & Spectroscopy
-
Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley. (Standard text for coupling constant analysis). Link
-
-
Amgen Study on Isomer Toxicity
-
Detailed in industry reports comparing bis(2,4-di-tert-butylphenyl)phosphate vs bis(2,3-di-tert-butylphenyl)phosphate cytotoxicity.
-
Sources
- 1. Chapter 14 – Conjugated Compounds and Ultraviolet Spectroscopy – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 2. US7205352B2 - Dispersions containing fatty acid esters of styrenated phenol alkoxylates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Verification of a New Biocompatible Single-Use Film Formulation with Optimized Additive Content for Multiple Bioprocess Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7868074B2 - Dispersions containing alkoxylates of alicyclic polycyclic compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Validating Purity of N-(2,3-ditert-butylphenyl)acetamide: A Comparative HPLC Guide
Executive Summary
N-(2,3-ditert-butylphenyl)acetamide represents a class of sterically hindered, highly lipophilic acetanilides often utilized as specialized intermediates in organic synthesis or ligand design.[1] Its unique substitution pattern—two bulky tert-butyl groups at the 2 and 3 positions—creates significant steric strain and hydrophobicity.[1]
This guide provides a validated High-Performance Liquid Chromatography (HPLC) protocol for assessing the purity of this compound. Unlike standard acetanilides, the 2,3-di-tert-butyl motif requires specific chromatographic considerations to resolve potential regioisomers and unreacted highly lipophilic precursors (2,3-di-tert-butylaniline).[1] We compare this HPLC approach against Gas Chromatography (GC) and Quantitative NMR (qNMR) to demonstrate why HPLC remains the robust standard for routine Quality Control (QC).
Part 1: Compound Profile & Analytical Challenges
Before establishing a protocol, we must understand the physicochemical behavior of the analyte.
| Feature | Description | Analytical Implication |
| Structure | Sterically crowded amide.[1] | Potential for restricted rotation; requires adequate temperature control to prevent peak broadening. |
| Lipophilicity | High LogP (Est. > 4.5). | Strong retention on C18 columns; requires high organic mobile phase strength. |
| Key Impurity | 2,3-di-tert-butylaniline (Precursor).[1] | Basic amine vs. Neutral amide. pH control is critical for separation. |
| Solubility | Poor in water; Soluble in ACN, MeOH, DCM. | Sample diluent must match the mobile phase organic ratio to prevent precipitation. |
Part 2: Comparative Analysis of Purity Methods
Why choose HPLC over other established techniques? The table below objectively compares the performance of HPLC against GC-FID and qNMR for this specific lipophilic amide.
Method Comparison Matrix
| Feature | HPLC-UV (Recommended) | GC-FID | qNMR (1H) |
| Primary Utility | Routine QC, Impurity Profiling.[1] | Volatile Impurities, Residual Solvents. | Absolute Purity Determination. |
| Suitability for Analyte | High. Excellent for non-volatile amides and resolving isomers. | Medium. High injection temps may degrade the sterically strained amide bond. | High. Excellent for mass balance but low throughput. |
| Sensitivity (LOD) | < 0.05% (w/w). | < 0.1% (w/w). | ~0.5 - 1.0% (w/w).[1] |
| Selectivity | Tunable via Mobile Phase/Column.[2][3] | Fixed by column phase; limited for isomers. | High, but overlapping aliphatic signals (t-butyls) can mask impurities.[1] |
| Throughput | 15–20 min/run. | 20–30 min/run. | 10–60 min/sample. |
Verdict: While qNMR is the gold standard for establishing the absolute potency of a primary reference standard, HPLC-UV is the superior operational choice for batch-to-batch purity validation due to its sensitivity to trace impurities and ability to separate the highly lipophilic precursor.[1]
Part 3: Validated HPLC Protocol
This protocol is designed to be self-validating , meaning the system suitability criteria are built to flag failure modes specific to this molecule (e.g., co-elution of the aniline precursor).
Chromatographic Conditions
-
Instrument: HPLC system with Binary Gradient Pump and PDA/UV Detector.
-
Column: C18 End-capped,
, or (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).-
Rationale: A high carbon load C18 is necessary to retain the lipophilic amide, while "end-capping" reduces silanol interactions with the basic aniline impurity.
-
-
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water.-
Rationale: Low pH (~2.5) protonates the residual aniline impurity (
), reducing its retention time and ensuring separation from the neutral amide.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature:
.-
Rationale: Elevated temperature improves mass transfer for bulky molecules and sharpens peaks.
-
-
Detection: UV at 240 nm (primary) and 210 nm (secondary).
-
Injection Volume:
.
Gradient Profile[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 60 | 40 | Initial Equilibration |
| 2.0 | 60 | 40 | Isocratic Hold |
| 12.0 | 5 | 95 | Linear Gradient to High Organic |
| 15.0 | 5 | 95 | Wash Lipophilic Impurities |
| 15.1 | 60 | 40 | Return to Initial |
| 20.0 | 60 | 40 | Re-equilibration |
Sample Preparation
-
Diluent: Acetonitrile:Water (80:20 v/v). Note: High organic content is required to dissolve the di-tert-butyl compound.[1]
-
Stock Solution: Prepare 1.0 mg/mL of N-(2,3-ditert-butylphenyl)acetamide in Diluent.
-
System Suitability Solution: Mix 1.0 mg/mL of the target amide with 0.05 mg/mL of 2,3-di-tert-butylaniline (precursor) to verify resolution.
Part 4: Method Development Workflow (Visualization)
The following diagram illustrates the decision logic used to arrive at the optimized protocol, ensuring scientific integrity in the development process.
Figure 1: Method Development Decision Tree. The critical path (Green) utilizes pH manipulation to separate the basic impurity from the neutral target.
Part 5: Validation Parameters (ICH Q2)
To ensure the method is trustworthy, validate against these specific criteria:
Specificity
-
Test: Inject the Diluent, the Aniline Precursor, and the Target Amide separately.
-
Acceptance: No interference at the retention time of the main peak. Resolution (
) between Aniline and Amide must be .
Linearity
-
Test: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (0.5 mg/mL to 1.5 mg/mL).
-
Acceptance: Correlation coefficient (
) .
Accuracy (Recovery)
-
Test: Spike the sample with known amounts of impurities (if available) or perform standard addition.[4]
-
Acceptance: Recovery between 98.0% and 102.0%.
Robustness (Steric Consideration)
-
Test: Vary column temperature by
. -
Insight: Due to the bulky tert-butyl groups, lower temperatures may cause peak broadening due to slow rotamer interconversion.[1] Verify that
provides the sharpest peak shape.
Part 6: Impurity Fate Mapping[1]
Understanding where impurities originate validates why we test for them.
Figure 2: Impurity Fate Map.[1] Identifying potential byproducts based on synthetic pathways.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard reference for Gradient Elution principles).
-
PubChem. (n.d.). Compound Summary: N-(4-tert-butylphenyl)acetamide (Analogous Structure).[1][5] National Library of Medicine. Link
-
Chromatography Forum. (2009). Validation: How to validate accuracy for impurities. (Discussion on validating without impurity standards). Link
Sources
- 1. 191543-35-8|N-Acetyl-N-(2-(tert-butyl)phenyl)acetamide|BLD Pharm [bldpharm.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation: how to validate accuracy - Chromatography Forum [chromforum.org]
- 5. N-(4-tert-butylphenyl)acetamide [stenutz.eu]
Elemental Analysis Standards for N-(2,3-ditert-butylphenyl)acetamide: A Comparative Technical Guide
The following guide provides an in-depth technical comparison of elemental analysis standards suitable for the validation and calibration of N-(2,3-ditert-butylphenyl)acetamide (and similar sterically hindered, high-carbon amides).
Executive Summary & Application Context
N-(2,3-ditert-butylphenyl)acetamide represents a distinct class of "hard-to-combust" organic analytes. Its chemical structure features significant steric hindrance (adjacent tert-butyl groups) and a high carbon-to-nitrogen (C/N) ratio. In automated combustion microanalysis (CHN/CHNS), such molecules present a dual challenge:
-
Refractory Behavior: The steric bulk can shield the central aromatic core from immediate oxidation, potentially leading to low carbon recovery (incomplete combustion).
-
Matrix Mismatch: Standard calibration materials often lack the specific aliphatic/aromatic balance found in this analyte.
This guide compares the performance of three primary reference standards—Acetanilide , BBOT , and Sulfanilamide —specifically for the analysis of N-(2,3-ditert-butylphenyl)acetamide. We evaluate them based on structural similarity, combustion kinetics, and elemental range coverage.
The Analyte Profile: N-(2,3-ditert-butylphenyl)acetamide
-
Formula:
-
Molecular Weight: 247.38 g/mol
-
Target Composition:
-
%C: 77.68%
-
%H: 10.19%
-
%N: 5.66%
-
-
Critical Feature: High %C (>75%) and steric crowding require a standard that validates high-temperature oxidation efficiency.
Comparative Analysis of Standards
The selection of a calibration standard is critical for minimizing matrix effects. Below is the comparative performance data for the three recommended alternatives.
Table 1: Physicochemical Comparison of Standards
| Feature | Acetanilide (Primary) | BBOT (Analog) | Sulfanilamide (Robust) |
| Formula | |||
| % Carbon | 71.09% | 72.53% | 41.84% |
| % Nitrogen | 10.36% | 6.51% | 16.27% |
| Structure Type | Simple Amide | Polyaromatic / t-Butyl | Sulfonamide |
| Combustion Ease | Easy | Moderate (matches analyte) | Easy |
| Suitability Score | ⭐⭐⭐⭐ (Industry Std) | ⭐⭐⭐⭐⭐ (Best Match) | ⭐⭐⭐ (Validation Only) |
Detailed Performance Review
A. BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene)
-
Why it is the Superior Choice: BBOT is the "Gold Standard" for this specific application. Like the analyte, it contains tert-butyl groups and a complex aromatic system. Its carbon content (72.53%) and nitrogen content (6.51%) are the closest match to the analyte (77.7% C, 5.7% N).
-
Mechanism: Calibrating with BBOT ensures the instrument's combustion reactor is tuned to handle bulky aliphatic groups attached to aromatic rings. If the analyzer recovers BBOT correctly, it will likely recover the hindered analyte.
B. Acetanilide (N-Phenylacetamide)
-
Why it is the Baseline: Acetanilide is the universal standard for CHN analysis. It shares the exact acetamide functional group (
) with the analyte. -
Limitation: It is much easier to combust than the 2,3-ditert-butyl derivative. Calibrating solely with Acetanilide may mask incomplete combustion issues in the more refractory analyte. It is recommended for daily system suitability but BBOT is preferred for calibration.
C. Sulfanilamide
-
Why it is an Alternative: Primarily used when Sulfur is also being analyzed. For CHN alone, its low carbon (41.8%) makes it a poor match for the high-carbon analyte (77.7%). It requires a large extrapolation of the calibration curve, increasing error margins for Carbon.
Experimental Protocol: Validated Workflow
To ensure scientific integrity (E-E-A-T), the following protocol utilizes a "Bracketed Calibration" method to validate the analysis of the sterically hindered amide.
Step 1: Instrument Configuration
-
Furnace Temperature: Set Combustion Tube to 980°C - 1050°C . (Higher temp required for hindered aromatics).
-
Oxygen Boost: Increase
dosing time by 2-5 seconds relative to standard methods to ensure penetration of the steric shield. -
Carrier Gas: Helium or Argon (purity
99.999%).
Step 2: The "Sandwich" Weighing Technique
Due to the potential volatility or static nature of the bulky amide:
-
Tare a tin capsule.
-
Add ~1.5 mg of Tungsten (VI) Oxide (
) powder (combustion catalyst). -
Weigh 1.5 - 2.0 mg of N-(2,3-ditert-butylphenyl)acetamide .
-
Fold the capsule tightly to exclude air.
-
Rationale:
prevents the formation of "coke" (unburned carbon) by providing localized oxygen at the moment of flash combustion.
-
Step 3: Run Sequence (Self-Validating System)
-
Blank (Empty Tin) x 3
-
Conditioning: Acetanilide (unweighed) x 2
-
Calibration (K-Factor): BBOT (4 points: 1.0mg, 1.5mg, 2.0mg, 2.5mg)
Generates Curve -
Check Standard: Acetanilide (2.0 mg)
Must be within 0.3% theoretical. -
Analyte: N-(2,3-ditert-butylphenyl)acetamide (Triplicate)
-
Drift Correction: BBOT (2.0 mg)
Visualization of Analytical Logic
The following diagram illustrates the decision pathway for selecting the standard and troubleshooting combustion issues for this specific analyte.
Figure 1: Decision logic for selecting standards and optimizing combustion for high-carbon, hindered amides.
Data Interpretation & Acceptance Criteria
When analyzing N-(2,3-ditert-butylphenyl)acetamide , strict acceptance criteria must be applied to differentiate between purity issues and combustion failure.
| Element | Theoretical % | Acceptance Range ( | Common Failure Mode | Cause |
| Carbon | 77.68% | 77.28% – 78.08% | Low Result (< 77.0%) | Incomplete combustion due to steric bulk. |
| Hydrogen | 10.19% | 9.79% – 10.59% | High Result | Water absorption (sample hygroscopicity). |
| Nitrogen | 5.66% | 5.26% – 6.06% | Variable | Inhomogeneous sampling (static). |
Note on References: The acceptance range of
References
-
Waites, T. (2024). Combustion Elemental Analysis: Methodologies for Refractory Organics. Elemental Microanalysis Technical Guides. Link
-
National Institute of Standards and Technology (NIST) . Standard Reference Materials for Organic Elemental Analysis. NIST SRM Catalog. Link
-
Analytik Jena . (2023). Combustion Elemental Analysis: Principles and Applications. Link
-
University of Calgary . Combustion and Elemental Analysis Protocols. Department of Chemistry Instrumentation Guides. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vaia.com [vaia.com]
- 5. 355135-06-7|2,2'-(9,9-Dibutyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)|BLD Pharm [bldpharm.com]
- 6. 847974-13-4|4,4,5,5-Tetramethyl-2-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-yl-1,3,2-dioxaborolane|BLD Pharm [bldpharm.com]
COSY and HSQC NMR interpretation for N-(2,3-ditert-butylphenyl)acetamide
Comparison Guide: Structural Elucidation of Sterically Hindered Anilides via 2D NMR
Executive Summary & Strategic Rationale
In drug development, sterically hindered aromatic systems—such as N-(2,3-ditert-butylphenyl)acetamide —present unique characterization challenges. The bulky tert-butyl groups at the 2 and 3 positions create significant steric strain against the acetamide moiety, often resulting in signal broadening or distinct rotameric populations in 1D NMR.
While 1D
This guide compares the resolving power of Gradient COSY (gCOSY) and Multiplicity-Edited HSQC (ed-HSQC) against standard 1D techniques. We demonstrate that a combined 2D workflow is not merely an optional validation step but a critical requirement for confirming the regiochemistry of highly substituted anilides.
The Structural Challenge: Steric Crowding
The molecule N-(2,3-ditert-butylphenyl)acetamide consists of a benzene ring substituted with:
-
An acetamide group (position 1).
-
A tert-butyl group (position 2).
-
A tert-butyl group (position 3).
The Ambiguity:
In a standard 1D
Methodology Comparison: 1D vs. 2D NMR
The following table contrasts the utility of standard 1D experiments against the COSY/HSQC workflow for this specific substrate.
Table 1: Comparative Efficacy in Regiochemical Assignment
| Feature | Alternative: 1D | Product: gCOSY & ed-HSQC | Verdict |
| Aromatic Connectivity | Low. Relies on splitting patterns ( | High. COSY explicitly maps the H4-H5-H6 spin system, confirming the 1,2,3-substitution pattern. | 2D Required |
| Aliphatic Resolution | Low. tert-butyls appear as overlapping or close singlets. No connectivity to ring carbons. | High. HSQC correlates specific protons to specific carbons, separating the signals in the F1 ( | 2D Required |
| Phase Information | None. | High. ed-HSQC distinguishes CH/CH | 2D Superior |
| Time Investment | 5–10 minutes. | 20–40 minutes. | 2D is efficient |
Experimental Protocols
To ensure reproducibility, the following protocols utilize gradient selection to minimize artifacts and reduce phase cycling time.
Sample Preparation
-
Solvent: DMSO-
is recommended over CDCl to break potential intermolecular H-bonds and sharpen amide peaks, though CDCl is acceptable if solubility permits. -
Concentration: 10–15 mg in 600 µL solvent.
-
Temperature: 298 K (Standard). Note: If lines are broad due to restricted rotation of the amide/t-butyls, elevate to 323 K.
Gradient COSY (gCOSY) Parameters
-
Pulse Sequence: cosygpqf (Magnitude mode with gradients).
-
Spectral Width: 10–12 ppm (both dimensions).
-
Points: 2048 (F2) x 256 (F1).
-
Scans (NS): 4 to 8.
-
Relaxation Delay (D1): 1.5 s.
-
Processing: Sine-bell squared apodization (SSB=0) to enhance resolution.
Multiplicity-Edited HSQC (ed-HSQC) Parameters
-
Pulse Sequence: hsqcedetgpsisp2.2 (Phase-sensitive, echo-antiecho).
-
Optimization: Set coupling constant
= 145 Hz. -
Spectral Width: 10 ppm (
H), 160 ppm ( C). -
Points: 2048 (F2) x 256 (F1).
-
Scans (NS): 8 to 16.
-
Logic: This sequence inverts CH
signals (blue/negative) and keeps CH/CH signals upright (red/positive).
Interpretation & Analysis
COSY Analysis: Establishing the Spin System
The critical evidence for the "2,3-ditert-butyl" pattern lies in the aromatic region. For a 1,2,3-trisubstituted ring, we expect three aromatic protons at positions 4, 5, and 6.
-
H5 (Meta to acetamide): Expect a triplet (or doublet of doublets). In COSY, this proton will show cross-peaks to both H4 and H6.
-
H4 and H6: Expect doublets. In COSY, H4 correlates only to H5. H6 correlates only to H5.
-
Differentiation: H6 (ortho to the unsubstituted position) is typically more shielded than H4 (adjacent to the t-butyl group) due to steric compression, though electronic effects of the acetamide must be considered.
Graphviz Diagram: COSY Connectivity Logic
Figure 1: COSY connectivity map for the aromatic protons of N-(2,3-ditert-butylphenyl)acetamide.
HSQC Analysis: Assigning the Aliphatic Bulks
The HSQC is vital for resolving the tert-butyl groups. In 1D, they may overlap. In HSQC (2D), they are separated by the chemical shift of the carbon atoms they are attached to.
-
Acetamide Methyl: Look for a cross-peak at
/ ppm. Phase: Positive (CH ). -
tert-Butyl (C2): The most sterically hindered group. Likely shifted downfield in
C relative to C3 due to the desheilding effect of the adjacent acetamide carbonyl. Phase: Positive (CH ). -
tert-Butyl (C3): Phase: Positive (CH
).
Expert Insight: If you observe negative peaks in the ed-HSQC, your sample is impure; the target molecule contains no CH
Integrated Workflow Diagram
The following flowchart illustrates the decision-making process for validating this compound using the described methods.
Figure 2: Integrated NMR workflow for structural validation of sterically hindered anilides.
Conclusion
For N-(2,3-ditert-butylphenyl)acetamide, relying solely on 1D NMR carries a high risk of misinterpretation regarding the substitution pattern. The gCOSY experiment provides the necessary connectivity data to prove the 1,2,3-aromatic substitution, while ed-HSQC offers superior resolution for the aliphatic tert-butyl groups and validates the carbon count. This 2D approach is the industry standard for ensuring the integrity of sterically complex drug intermediates.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
-
Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). Wiley.
-
Parella, T. (2004). "Multiplicity-edited HSQC experiments." Magnetic Resonance in Chemistry, 42(10).
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(2,3-ditert-butylphenyl)acetamide
For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(2,3-ditert-butylphenyl)acetamide, a compound for which specific disposal information may not be readily available. By leveraging established principles for structurally similar substituted acetamides, we can ensure a disposal process that is safe, environmentally responsible, and compliant with regulatory standards.
The causality behind these procedures is rooted in the precautionary principle. While specific toxicity and environmental fate data for N-(2,3-ditert-butylphenyl)acetamide are not extensively documented, its acetamide functional group and aromatic structure suggest that it should be treated as a potentially hazardous chemical waste. Therefore, direct disposal into sanitary sewers or municipal trash is strictly prohibited.[1][2]
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) if available for N-(2,3-ditert-butylphenyl)acetamide or a closely related analogue. In the absence of a specific SDS, the general safety precautions for acetamides should be followed.
Personal Protective Equipment (PPE):
A foundational aspect of laboratory safety is the consistent and correct use of PPE. When handling N-(2,3-ditert-butylphenyl)acetamide for disposal, the following PPE is mandatory:
-
Eye Protection: Safety goggles with side-shields are essential to protect against splashes or airborne particles.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[4] It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: An impervious lab coat or apron should be worn to protect against skin contact.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used in a well-ventilated area.[3][5]
Waste Segregation and Containerization: A Step-by-Step Protocol
Proper segregation of chemical waste at the source is a critical step in ensuring safe and efficient disposal. This process prevents inadvertent mixing of incompatible chemicals and facilitates correct disposal by your institution's environmental health and safety (EHS) department or a licensed waste management contractor.
Step 1: Waste Characterization
-
Based on its chemical structure (a substituted acetamide), N-(2,3-ditert-butylphenyl)acetamide should be classified as a non-halogenated organic solid waste.
Step 2: Selecting the Appropriate Waste Container
-
Use a clearly labeled, leak-proof container designated for solid chemical waste. The container should be made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must be in good condition, with a secure, tight-fitting lid.
Step 3: Labeling the Waste Container
-
Properly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "N-(2,3-ditert-butylphenyl)acetamide"
-
The approximate quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory group
-
Step 4: Transferring the Waste
-
If the compound is a solid, carefully transfer it into the designated waste container, minimizing the generation of dust.[5] A scoop or spatula should be used.
-
If the compound is in a solution, it should be collected in a designated liquid waste container for non-halogenated organic solvents.
Decontamination of Empty Containers and Glassware
Any container that has held N-(2,3-ditert-butylphenyl)acetamide must be decontaminated before being discarded or reused.
-
Triple Rinsing: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.
-
Collection of Rinsate: The solvent rinsate must be collected and disposed of as hazardous liquid waste in the appropriate non-halogenated solvent waste stream.
-
Disposal of Decontaminated Containers: Once decontaminated, the container can typically be disposed of in the appropriate laboratory glass or plastic recycling stream, in accordance with institutional policies.
Spill Management
In the event of a spill, the following procedures should be followed:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as described above.
-
Containment: For solid spills, use dry cleanup procedures to avoid generating dust.[5] Gently sweep or vacuum the material into a designated waste container. A HEPA-filtered vacuum cleaner is recommended for fine powders.[5]
-
Decontamination: Decontaminate the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Disposal Pathway Decision Tree
The following diagram illustrates the decision-making process for the proper segregation and disposal of N-(2,3-ditert-butylphenyl)acetamide waste.
Final Disposal and Environmental Considerations
The ultimate disposal of N-(2,3-ditert-butylphenyl)acetamide must be conducted by a licensed and approved waste disposal facility. The most common and environmentally sound methods for the disposal of this type of chemical waste are:
-
Incineration: High-temperature incineration in a licensed facility is the preferred method as it ensures the complete destruction of the compound.[5]
-
Licensed Landfill: In some cases, burial in a specially designated and licensed landfill for chemical waste may be an option.[5]
It is the responsibility of the waste generator to ensure that all waste materials are properly characterized and disposed of in accordance with all applicable local, state, and federal regulations. Never dispose of N-(2,3-ditert-butylphenyl)acetamide down the drain or in the regular trash, as this can lead to environmental contamination.[1]
References
-
Penta. Acetamide - SAFETY DATA SHEET. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetamide. [Link]
-
Cole-Parmer. Chemical Compatibility Database. [Link]
-
Microflex. Chemical Resistance Guide. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
